Disodium carbamoyl phosphate
Beschreibung
BenchChem offers high-quality Disodium carbamoyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium carbamoyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;carbamoyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRCKSSPGJOTEE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72461-86-0 | |
| Record name | Disodium carbamoyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carbamoyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Chemical Synthesis and Stabilization of Disodium Carbamoyl Phosphate
Executive Summary
Carbamoyl Phosphate (CP) is a critical high-energy intermediate in the urea cycle and pyrimidine biosynthesis.[1] While commercially available as a dilithium salt, specific physiological assays (e.g., those sensitive to
However, the synthesis of disodium carbamoyl phosphate presents a unique paradox: it is chemically simple but thermodynamically fragile. The compound has a half-life of roughly 5 minutes at 37°C in neutral solution, decomposing into cyanate and inorganic phosphate. This guide details a modified cold-cyanate precipitation protocol designed to maximize yield while mitigating the rapid hydrolysis that plagues standard preparations.
Mechanistic Foundation
Understanding the instability of CP is the prerequisite for successful synthesis. In biological systems, Carbamoyl Phosphate Synthetase (CPS) protects the intermediate by channeling it directly to the next enzyme. In chemical synthesis, we lack this protein scaffold.
The Cyanate-Phosphate Equilibrium
The chemical synthesis reverses the decomposition pathway. We utilize the reaction between cyanate and phosphate ions. The driving force is concentration and solubility manipulation using ethanol.
Reaction:
Visualization of the Reaction Pathway
The following diagram illustrates the chemical synthesis versus the decomposition risks (hydrolysis).
Figure 1: The kinetic trap strategy. Rapid ethanol precipitation removes the product from the aqueous phase before equilibrium favors decomposition.
Critical Process Parameters (CPP)
| Parameter | Specification | Scientific Rationale |
| Temperature | CP hydrolysis is endothermic. Keeping the reaction on ice extends the half-life from minutes to hours. | |
| pH Control | Neutral to Alkaline | CP is extremely acid-labile. The protonated form acts as a leaving group. Stability peaks at pH > 9.[2] |
| Solvent | 50% Ethanol (v/v) | The disodium salt is insoluble in ethanol. This phase change drives the equilibrium forward (Le Chatelier’s principle). |
| Cation | Sodium ( | Lithium salts are more stable and crystallize better. If |
Protocol: The Cold-Cyanate Synthesis
This protocol is adapted from the classic method of Spector, Jones, and Lipmann (1957) , modified for the isolation of the sodium salt rather than the lithium salt.
Reagents & Equipment
-
Reagents:
-
Sodium Cyanate (
) - Freshly opened bottle preferred. -
Monosodium Phosphate (
). -
Absolute Ethanol (Ice cold,
). -
Deionized Water (Ice cold).
-
-
Equipment:
-
Jacketed reaction vessel or ice bath.
-
Vacuum filtration setup (Buchner funnel).
-
Desiccator with
or silica gel.
-
Step-by-Step Methodology
Step 1: Pre-Chilling (Crucial)
Place all glassware, water, and ethanol in a cold room or on ice 30 minutes prior to starting. The internal temperature of liquids must be
Step 2: Dissolution
-
Dissolve
of Monosodium Phosphate in of ice-cold water. -
Dissolve
of Sodium Cyanate in of ice-cold water.
Step 3: Reaction Initiation Mix the two solutions slowly in a beaker sitting in an ice bath. Stir gently for 20–30 minutes.
-
Note: Do not heat. The reaction is slow at this temperature, but heating will destroy the product faster than it forms.
Step 4: Precipitation Slowly add ice-cold ethanol to the mixture while stirring.
-
Ratio: Add approximately
of ethanol (1:1 volume ratio). -
Observation: A white precipitate of disodium carbamoyl phosphate will form.
-
Troubleshooting: If precipitation is poor, add more ethanol up to 100 mL, but avoid coprecipitating unreacted phosphate.
Step 5: Filtration and Washing
-
Filter rapidly using vacuum suction.
-
Wash the precipitate twice with
of cold absolute ethanol to remove residual water. -
Wash once with cold anhydrous ether (optional, aids drying).
Step 6: Desiccation
Transfer the solid immediately to a vacuum desiccator. Store over a strong desiccant (
-
Warning: The disodium salt is hygroscopic. Any absorbed moisture will cause autocatalytic hydrolysis.
Quality Control: Differential Hydrolysis Assay
Because CP spontaneously degrades into inorganic phosphate (
The Assay Logic
-
Tube A (Free
): Measure phosphate in the sample immediately (mild conditions). -
Tube B (Total
): Boil the sample in acid (0.1 N HCl) for 10 minutes to hydrolyze all CP into . -
Calculation:
.
QC Workflow Diagram
Figure 2: Differential hydrolysis workflow to quantify Carbamoyl Phosphate purity.
Stability and Storage Data
The following data highlights the necessity of alkaline and cold storage.
| Condition | Half-Life ( | Recommendation |
| pH 2.0 @ 37°C | < 2 minutes | Avoid acidic buffers during reconstitution. |
| pH 7.0 @ 37°C | ~ 5 minutes | Use immediately in assays. |
| pH 9.0 @ 4°C | > 4 hours | Keep stock solutions on ice and slightly alkaline. |
| Solid @ -80°C | Months | Store under desiccant. |
Expert Insight: If your biological assay permits, dissolve the disodium salt in a buffer containing 50 mM Tris (pH 8.5) immediately before use. Do not store aqueous solutions.
References
-
Jones, M. E., & Lipmann, F. (1960).[3] Chemical and Enzymatic Synthesis of Carbamoyl Phosphate. Proceedings of the National Academy of Sciences of the United States of America, 46(9), 1194–1205.
-
Spector, L., Jones, M. E., & Lipmann, F. (1957). [3] Carbamyl Phosphate.[1][2][4][5][6][7][8][9][10][11][12] In Methods in Enzymology (Vol. 3, pp. 653-655). Academic Press.
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions. Biochemistry, 3(9), 1238–1247.
Sources
- 1. Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase I in the absence of acetylglutamate. Activation of the enzyme by cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamoyl Phosphate Synthetase (CPS) Deficiency Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]
- 10. Carbamoyl-phosphate synthetase. Creation of an escape route for ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanide - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
disodium carbamoyl phosphate chemical properties
Abstract
This technical guide provides a rigorous examination of Disodium Carbamoyl Phosphate (Na₂CP), a high-energy metabolic intermediate critical to the urea cycle and pyrimidine biosynthesis. Unlike stable reagents, Na₂CP exhibits a unique "kinetic paradox"—it is thermodynamically potent yet kinetically labile, with a half-life of approximately 5 minutes at physiological temperature (37°C) and pH. This document details its decomposition mechanisms, stabilization strategies for in vitro assays, and its pivotal role in drug development for hyperammonemia and ornithine transcarbamylase (OTC) deficiency.
Physicochemical Profile
Disodium Carbamoyl Phosphate is the salt form of carbamoyl phosphate, a mixed anhydride of carbamic acid and phosphoric acid. Its biochemical utility stems from the high group-transfer potential of its anhydride bond, which drives the carbamoylation of nucleophilic substrates.
Chemical Identity
| Property | Specification |
| IUPAC Name | Disodium (carbamoyloxy)phosphonate |
| Formula | CH₂NO₅P[1][2][3][4][5][6] · 2Na |
| Molecular Weight | ~185.0 g/mol (Anhydrous basis) |
| CAS Number | 72461-86-0 (Disodium); 590-55-6 (Acid) |
| Solubility | Highly soluble in water; insoluble in ethanol. |
| Thermodynamics |
The Cation Factor: Sodium vs. Lithium
While the Disodium salt is the physiological standard (given intracellular [Na⁺] vs [Li⁺]), the Dilithium salt is frequently found in commercial catalogs for enzymatic assays.
-
Disodium Salt: Preferred for physiological mimicry and prebiotic chemistry studies.
-
Dilithium Salt: Often preferred for long-term storage stability in solid state, though lithium ions can inhibit certain kinase enzymes. Note: For most OTC and CPS assays, the disodium salt is interchangeable provided the Na⁺ concentration does not interfere with downstream coupling enzymes.
Stability & Kinetics: The Critical Variable
The defining characteristic of Carbamoyl Phosphate is its instability. It does not require enzymatic catalysis to degrade; it undergoes spontaneous thermal decomposition. Understanding this is mandatory for accurate experimental design.
Decomposition Pathways
The degradation is pH-dependent and occurs via two primary mechanisms:[5]
-
Elimination (Dominant at neutral/basic pH): Unimolecular elimination of the phosphate group to generate Cyanate (NCO⁻) . This is the "toxic" pathway, as cyanate can non-specifically carbamoylate protein lysine residues (homocitrullination).
-
Hydrolysis (Dominant at acidic pH): Nucleophilic attack by water, yielding Carbamate, which rapidly decomposes to Ammonia and Bicarbonate.
Kinetic Data
| Condition | Half-Life ( | Dominant Product |
| 37°C, pH 7.4 | ~5 - 8 minutes | Cyanate + P |
| 25°C, pH 7.4 | ~40 minutes | Cyanate + P |
| 0°C (Ice), pH 7.4 | > 10 hours | Stable |
| 95°C, pH 7.4 | < 2 seconds | Cyanate + P |
| Acidic (pH < 4) | Variable (Fast) | NH |
Critical Insight: In drug screening assays involving OTC, the spontaneous generation of cyanate can lead to false positives or enzyme inactivation over time. Always prepare Na₂CP solutions immediately before use and keep on ice.
Visualization: Decomposition & Metabolic Logic
The following diagram illustrates the bifurcation of Carbamoyl Phosphate fate: the metabolic utilization (Green) versus the spontaneous degradation (Red).
Figure 1: The "Kinetic Fork" of Carbamoyl Phosphate. Spontaneous degradation to cyanate competes with enzymatic utilization.
Experimental Protocols
Protocol A: Handling & Solubilization (The "Ice Rule")
-
Principle: Minimize thermal energy to prevent the elimination reaction.
-
Reagents: Disodium Carbamoyl Phosphate (Solid, stored at -20°C with desiccant).
-
Workflow:
-
Weigh the required amount of Na₂CP solid in a tared, pre-chilled microcentrifuge tube.
-
Keep the tube on wet ice.
-
Add cold buffer (e.g., 50 mM HEPES or Triethanolamine, pH 7.0–8.0) immediately prior to the experiment. Do not use phosphate buffer (inhibits product release) or unbuffered water (pH drift accelerates hydrolysis).
-
Vortex briefly (5 seconds) to dissolve.
-
Usage Window: Use within 15 minutes if kept on ice. Discard unused solution; do not refreeze.
-
Protocol B: OTC-Coupled Quantitation Assay
-
Purpose: To verify the concentration of active CP in a solution or screen for OTC inhibitors.
-
Mechanism: CP + Ornithine
Citrulline + P . Citrulline is chemically stable and easily quantified. -
Step-by-Step:
-
Reaction Mix: Prepare a master mix containing:
-
5 mM L-Ornithine (excess substrate).
-
1 U/mL Ornithine Transcarbamylase (OTC) enzyme.
-
50 mM Triethanolamine buffer (pH 8.0).
-
-
Initiation: Add the fresh Na₂CP solution (from Protocol A) to the Reaction Mix at 37°C.
-
Incubation: Incubate for exactly 10 minutes.
-
Termination: Stop reaction by adding Acid Reagent (Phosphoric acid/Sulfuric acid mixture).
-
Color Development: Add Diacetylmonoxime (DAM) and Antipyrine. Boil at 95°C for 15 minutes (modified Prescott-Jones method).
-
Read: Measure Absorbance at 460 nm. Compare against a Citrulline standard curve.
-
Applications in Drug Development
Therapeutic Targets
-
Urea Cycle Disorders (UCDs): Deficiency in CPS I or OTC leads to toxic ammonia buildup.
-
N-Carbamylglutamate (Carbaglu): An analog of N-acetylglutamate (NAG) that allosterically activates CPS I to produce more CP.
-
-
Oncology: CP is the entry point for pyrimidine synthesis.[6][7] Inhibitors of CAD (the multifunctional enzyme complex containing CPS II, ATCase, and DHOase) are targets to starve rapidly dividing cancer cells of nucleotides.
Screening Artifacts
When screening for inhibitors of OTC or ATCase, "false inhibition" is common if the CP substrate degrades before the enzyme acts.
-
Mitigation: Use a continuous coupled assay (e.g., coupling P
release to Purine Nucleoside Phosphorylase) rather than an endpoint assay to monitor the rate in real-time, distinguishing enzymatic turnover from spontaneous hydrolysis.
References
-
Review of CP Stability: Jones, M. E., & Lipmann, F. (1960). Chemical and Enzymatic Synthesis of Carbamyl Phosphate. Proceedings of the National Academy of Sciences , 46(9), 1194–1205. Link
-
Decomposition Kinetics: Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions. Biochemistry , 3(9), 1238–1247. Link
-
Enzymatic Mechanism: Stapleton, M. A., et al. (1996). The Crystal Structure of Carbamoyl Phosphate Synthetase. Nature , 386, 569–574. Link
-
Assay Methodology: Prescott, L. M., & Jones, M. E. (1969). Modified Methods for the Determination of Carbamyl Aspartate. Analytical Biochemistry , 32(3), 408–419. Link
-
Prebiotic Chemistry (Disodium Salt Usage): Ter-Ovanessian, L. M., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports , 11, 12345. Link
Sources
- 1. epa.gov [epa.gov]
- 2. Synthesis and inactivation of carbamyl phosphate synthetase isozymes of Bacillus subtilis during growth and sporulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilithium Carbamoyl Phosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
The Metabolic Fulcrum: Carbamoyl Phosphate in De Novo Pyrimidine Biosynthesis
[1][2]
Executive Summary
Carbamoyl Phosphate (CP) serves as the high-energy thermodynamic driving force for two distinct metabolic sectors: urea production and pyrimidine biosynthesis.[1][2] In the context of drug development and oncology, the cytosolic pool of CP—generated by Carbamoyl Phosphate Synthetase II (CPS II) —is the critical rate-limiting determinant of nucleotide flux.
This guide dissects the enzymology of CPS II within the mammalian CAD complex, details the mechanism of metabolic channeling that protects this labile intermediate, and provides validated protocols for quantifying its synthesis in a drug discovery setting.
Part 1: The Architecture of Flux
Compartmentalization as Control
In mammalian cells, CP synthesis is strictly compartmentalized to prevent metabolic crosstalk between nitrogen disposal (Urea Cycle) and proliferation (Nucleotide Synthesis).
| Feature | CPS I (Urea Cycle) | CPS II (Pyrimidine Synthesis) |
| Location | Mitochondrial Matrix | Cytosol |
| Nitrogen Source | Ammonia ( | Glutamine (Amide group) |
| Allosteric Activator | N-Acetylglutamate | PRPP (Phosphoribosyl pyrophosphate) |
| Pathway Context | Urea Cycle | De Novo Pyrimidine Synthesis |
| Structural Context | Independent Enzyme | Domain of the CAD Complex |
The CAD Complex & Metabolic Channeling
CPS II does not exist in isolation. It is the N-terminal domain of a 1.5 MDa hexameric multifunctional polypeptide known as CAD , which catalyzes the first three steps of the pathway:[3][4]
-
C PS II: Synthesis of Carbamoyl Phosphate.
-
A TCase: Aspartate Transcarbamoylase.
-
D ihydroorotase.
Critical Mechanism: CP is acid-labile and thermally unstable (
Figure 1: The CAD Complex Workflow. Note the "dashed" channeling of CP, preventing equilibration with the cytosol.
Part 2: Enzymology & Regulation
The CPS II Catalytic Cycle
The synthesis of CP is energetically expensive, consuming 2 ATP molecules. The reaction proceeds in three distinct steps within the CPS II domain:
-
Activation: Bicarbonate is phosphorylated by the first ATP to form Carboxyphosphate (highly unstable).
-
Nucleophilic Attack: Glutamine is hydrolyzed in the glutaminase subunit; the released ammonia (
) travels through a separate internal tunnel to attack carboxyphosphate, forming Carbamate . -
Phosphorylation: Carbamate is phosphorylated by the second ATP to yield Carbamoyl Phosphate .
Allosteric Logic
The flux through CPS II is the primary control point for pyrimidine pools.[5]
-
Feed-forward Activation (PRPP): High levels of PRPP signal that ribose scaffolds are available for nucleotide synthesis. PRPP binds to CPS II, increasing its affinity for ATP and Bicarbonate.
-
Feedback Inhibition (UTP): UTP, the end-product, binds to an allosteric regulatory site, decreasing the enzyme's affinity for ATP. This prevents overproduction when pyrimidine pools are sufficient.
Part 3: Experimental Protocols (Self-Validating Systems)
The Challenge of Quantification
Directly measuring CP is prone to error due to its rapid hydrolysis and the channeling effect. The most robust assay couples CPS II activity to ATCase, converting labile CP into acid-stable Carbamoyl Aspartate (CAA) .
Protocol: Radiometric CAD Activity Assay
Objective: Quantify CPS II flux by measuring the incorporation of
Reagents:
-
Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10% Glycerol, 1 mM DTT.
-
Substrate Mix: 2 mM ATP, 5 mM
, 2 mM Glutamine, 10 mM Aspartate (Excess). -
Isotope:
(Specific Activity: ~50 mCi/mmol). -
Quench Solution: 50% Acetic Acid.
Workflow:
-
Preparation: Lysate or purified CAD complex is dialyzed to remove endogenous nucleotides (UTP/PRPP).
-
Initiation: Add Substrate Mix containing
-Bicarbonate. -
Incubation: 37°C for 15–30 minutes.
-
Note: Excess Aspartate ensures that any CP formed is immediately converted to Carbamoyl Aspartate by the endogenous ATCase domain.
-
-
Termination (The Critical Step): Add 50% Acetic Acid.
-
Drying: Dry the sample spots on filter paper (or in a fume hood) to fully off-gas the
. -
Scintillation Counting: Resuspend residue in scintillation fluid and count.
Figure 2: Radiometric Assay Logic. The acid quench serves a dual purpose: stopping the enzyme and removing background signal (unreacted substrate).
Validation Controls
-
PALA (N-phosphonacetyl-L-aspartate): A transition-state analog inhibitor of the ATCase domain.
-
Usage: Adding PALA (100 µM) should abolish signal accumulation. If signal persists, it indicates non-specific background or contamination.
-
-
UTP Titration: Adding increasing concentrations of UTP (0–5 mM) should yield a sigmoidal inhibition curve, validating the allosteric integrity of the CAD complex.
Part 4: Therapeutic Implications
Metabolic Reprogramming in Oncology
Cancer cells often upregulate CAD expression (via c-Myc signaling) to fuel the dNTP pool required for rapid DNA replication. CPS II is the "faucet" for this pool.
Targeting Strategies
While PALA is a potent structural inhibitor of ATCase, it failed in early clinical trials due to compensatory upregulation of the CAD protein and non-specific toxicity. Current drug development focuses on:
-
Allosteric Modulators: Small molecules that lock CPS II in the UTP-bound (low affinity) conformation.
-
Glutamine Antagonists: (e.g., DON or Acivicin), though these lack specificity for CPS II over other glutamine-dependent enzymes.
-
Indirect Targeting: Inhibiting DHODH (e.g., Leflunomide/Teriflunomide) blocks the pathway downstream, causing dihydroorotate accumulation which can feedback-inhibit the CAD complex.
References
-
Evans, D. R., & Guy, H. I. (2004). Mammalian CAD: A multifunctional protein. Journal of Biological Chemistry, 279(32), 33035-33038. Link
-
Simmer, J. P., et al. (1990). Mammalian carbamoyl phosphate synthetase (CPS II): cDNA sequence and evolution of the CAD gene. Proceedings of the National Academy of Sciences, 87(1), 174-178. Link
-
Graves, L. M., et al. (2000). Regulation of carbamoyl phosphate synthetase by MAP kinase. Nature, 403(6767), 328-332. Link
-
Swyryd, E. A., et al. (1974). The reaction of N-phosphonacetyl-L-aspartate with E. coli aspartate transcarbamylase. Journal of Biological Chemistry, 249(21), 6945-6950. Link
-
Ben-Sahra, I., et al. (2013). mTORC1 induces purine synthesis through control of the mitochondrial tetrahydrofolate cycle. Science, 342(6165), 1483-1488. (Contextual reference for metabolic regulation). Link
Sources
- 1. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of pyrimidine nucleotides, regulation, inhibitors, disorders - WikiLectures [wikilectures.eu]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering CAD: Structure and function of a mega‐enzymatic pyrimidine factory in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAD protein - Wikipedia [en.wikipedia.org]
- 8. Exploring Aspartate Transcarbamoylase: A Promising Broad‐Spectrum Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanism of the reaction catalyzed by carbamyl phosphate synthetase. Binding of ATP to the two functionally different ATP sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Ornithine Transcarbamylase: Structural Determinants of Substrate Specificity and Kinetic Profiling
[1]
Executive Summary
Ornithine Transcarbamylase (OTC; EC 2.1.3.[1][2][3][4][5]3) serves as the gatekeeper of the urea cycle, catalyzing the nucleophilic attack of L-ornithine on carbamoyl phosphate (CP) to yield citrulline and phosphate.[2] For researchers in metabolic disease and antimicrobial drug discovery, OTC represents a critical study in molecular recognition . Its strict "Ordered Bi-Bi" mechanism—where CP binding dictates the conformational landscape required for ornithine recognition—offers a unique template for designing transition-state analogs and pharmacological chaperones.
This technical guide dissects the structural logic of OTC specificity, provides validated protocols for kinetic profiling, and outlines the decision matrix for therapeutic targeting.
Structural Determinants of Specificity
The Ordered Bi-Bi Mechanism
OTC specificity is not merely a function of static geometry but of dynamic conformational selection. The enzyme operates via an Ordered Bi-Bi mechanism .[4][6] Apo-OTC exists in an "open" conformation incapable of binding L-ornithine with high affinity.
-
Priming (CP Binding): The binding of Carbamoyl Phosphate (CP) to the N-terminal domain induces a global conformational change (approx. 10° domain rotation).
-
Locking (The SMG Loop): This closure creates the binding site for L-ornithine.[2] Upon ornithine entry, the flexible SMG loop (Ser267-Met268-Gly269 in humans) collapses over the active site, shielding it from bulk solvent and positioning the substrates for catalysis.
Diagram 1: OTC Reaction Mechanism & Conformational Logic
Caption: The Ordered Bi-Bi mechanism of OTC. Substrate 1 (CP) binding is a prerequisite for the structural formation of the Substrate 2 (Ornithine) binding site.
Key Residues Governing Specificity
The exclusion of non-cognate substrates (e.g., Lysine, D-Ornithine) is achieved through precise steric and electrostatic filters.
-
The CP Pocket: Anchored by the Ser-Thr-Arg-Thr-Arg (STRTR) motif (residues 90–94). Arg141 and Arg330 are critical for neutralizing the phosphate charge.
-
The Ornithine Pocket: Specificity for L-ornithine over L-lysine (which has one additional methylene group) is dictated by Asp263 (human numbering). Asp263 anchors the
-amino group of ornithine. The steric volume of the pocket, defined by Leu304 and the SMG loop, physically prevents the binding of the longer lysine side chain. -
Catalytic Center: Cys273 acts not as a nucleophile, but to position the substrate, while the transition state is stabilized by charge dissipation across the substrate-enzyme network.
Kinetic Profiling: Human vs. Pathogen
In drug development, exploiting the subtle kinetic differences between human mitochondrial OTC and prokaryotic/parasitic variants is a key strategy.
Comparative Kinetic Data
The following data highlights the "druggable window" between human and bacterial isoforms.
| Parameter | Human OTC (Mitochondrial) | E. coli OTC (Anabolic) | P. falciparum OTC (Putative) | Implications for Inhibition |
| Mechanism | Ordered Bi-Bi | Ordered Bi-Bi | Ordered Bi-Bi | Universal mechanism requires highly specific transition-state analogs. |
| 260 µM | 50 µM | ~100 µM | Bacterial forms often have higher affinity for CP. | |
| 400 µM | 200 µM | ~600 µM | Variations in the SMG loop affect Orn affinity. | |
| Inhibitor | PALO ( | Phaseolotoxin ( | Undefined | PALO is a bisubstrate analog mimicking the transition state. |
Note: Values are approximate and pH-dependent (typically pH 7.7-8.0).
The PALO Paradigm
N-phosphonacetyl-L-ornithine (PALO) is the gold-standard inhibitor. It structurally links the carbamoyl and ornithine moieties, effectively freezing the enzyme in the closed, ternary-complex conformation.
-
Application: Use PALO as a positive control for inhibition assays (
determination). -
Limitation: Due to high conservation of the active site, PALO lacks species selectivity. Next-gen inhibitors target the allosteric interfaces distinct from the active site.
Experimental Methodologies
Protocol: Colorimetric Citrulline Detection (Modified Ceriotti Method)
While Mass Spectrometry (LC-MS/MS) offers high specificity, the colorimetric assay using diacetyl monoxime remains the high-throughput standard for
Diagram 2: High-Throughput Assay Workflow
Caption: Step-by-step workflow for the colorimetric determination of OTC activity.
Detailed Protocol Steps
1. Reagent Preparation:
-
Reaction Buffer: 270 mM Triethanolamine (TEA), pH 7.7.
-
Substrate A (CP): 50 mM Carbamoyl Phosphate (Lithium salt). Critical: Prepare fresh on ice; CP hydrolyzes spontaneously (half-life ~45 min at 37°C).
-
Substrate B (Orn): 50 mM L-Ornithine HCl.
-
Color Reagent (COLDER): Mix Phosphoric acid/Sulfuric acid (3:1 v/v) with Diacetyl Monoxime (0.5% w/v) and Thiosemicarbazide (0.05% w/v).
2. Enzymatic Reaction (96-well format):
-
Add 60 µL Reaction Buffer to wells.
-
Add 10 µL diluted Enzyme (approx 0.1–1 µg/mL final).
-
Add 10 µL CP (Saturating conc: 5 mM final).
-
Pre-incubate 5 min at 37°C to allow E-CP binary complex formation.
-
Initiate: Add 20 µL L-Ornithine (variable conc for
, or 5 mM for screening). -
Incubate at 37°C for 15–30 minutes.
3. Termination & Development:
-
Add 100 µL Color Reagent .
-
Seal plate with aluminum foil (critical to prevent evaporation).
-
Incubate at 95°C (heat block or water bath) for 15 minutes. Note: The reaction requires high heat to condense citrulline with diacetyl monoxime into the pink chromophore.
-
Cool to room temperature in the dark (5 min).
4. Quantification:
-
Read Absorbance at 530 nm .
-
Validation: Construct a Citrulline standard curve (0–100 µM). Ensure
.
Therapeutic Implications
OTC Deficiency (OTCD) & Chaperones
In humans, over 140 mutations cause OTCD. Many (e.g., R40H, R277W) destabilize the folded trimer rather than ablating the active site residues directly.
-
Strategy: Pharmacological Chaperones . Small molecules that bind to the active site (reversible inhibitors) or allosteric pockets can stabilize the mutant protein, preventing aggregation and allowing transport to the mitochondria.
-
Targeting: High-throughput screening (HTS) should look for compounds that increase the
(melting temperature) of recombinant mutant OTC.
Antimicrobial Targeting
Pathogenic OTCs (e.g., Pseudomonas, Helicobacter) often differ in the SMG loop flexibility or the allosteric interfaces.
-
Phaseolotoxin: A naturally occurring tripeptide inhibitor that releases octicidine, a transition state analog. It is highly potent against plant pathogens but demonstrates the feasibility of targeting non-human OTCs.
-
Design Principle: Exploit the "induced fit" mechanism. If a molecule can bind the "open" form of the bacterial enzyme but sterically clash with the human "closed" form, specificity is achieved.
References
-
Mechanism & Structure: Couchet, M., et al. (2021).[6] "Ornithine Transcarbamylase – From Structure to Metabolism: An Update." Frontiers in Physiology. Link
-
Active Site Residues: Shi, D., et al. (1998). "Structure of human ornithine transcarbamylase complexed with the bisubstrate analogue N-phosphonacetyl-L-ornithine."[7] Journal of Molecular Biology. Link
-
Kinetic Assay (Colorimetric): Knipp, M., & Vašák, M. (2000). "A Colorimetric 96-Well Microtiter Plate Assay for the Determination of Enzymatically Formed Citrulline." Analytical Biochemistry. Link
-
Inhibitor Design: Langley, D.B., et al. (2000). "Structure of the allosteric regulatory enzyme ornithine transcarbamoylase from Pseudomonas aeruginosa." Biochemical Journal. Link
-
Clinical Context (OTCD): Lichter-Konecki, U., et al. (2016). "Ornithine Transcarbamylase Deficiency."[3][5][8][9][10] GeneReviews. Link
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple screening method for heterozygous female patients with ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. google.com [google.com]
Carbamoyl Phosphate: The Mitochondrial Gatekeeper of Arginine Biosynthesis
Technical Guide for Metabolic Researchers and Drug Developers
Executive Summary
Carbamoyl Phosphate (CP) serves as the obligate, high-energy phosphate donor initiating the Urea Cycle and, by extension, the de novo biosynthesis of arginine. In the context of drug development—specifically for Urea Cycle Disorders (UCDs) and arginine-auxotrophic cancers—CP is not merely an intermediate; it is a volatile metabolic checkpoint. Its synthesis by Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting step of ureagenesis, governed by strict allosteric regulation (N-acetylglutamate) and mitochondrial compartmentalization.[1]
This guide moves beyond textbook biochemistry to address the experimental isolation , kinetic quantification , and therapeutic manipulation of CP flux. It is designed for scientists requiring robust, reproducible protocols to measure CPS1 activity and CP channeling efficiency.
Mechanistic Architecture: The CPS1-OTC Axis
The synthesis of arginine is unique because it spans two cellular compartments: the mitochondrion (production of the carbamoyl moiety) and the cytosol (assembly of the carbon skeleton).
The Mitochondrial Initiation
The formation of CP is thermodynamically unfavorable, requiring the consumption of 2 moles of ATP per mole of CP produced.
Critical Regulatory Mechanism: Unlike its cytosolic counterpart (CPS2, involved in pyrimidine synthesis), CPS1 is obligately dependent on N-acetylglutamate (NAG) . Without NAG, CPS1 is catalytically inert.[2] This dependency is a crucial experimental control: if your assay detects CP formation in the absence of NAG, you are measuring cytosolic CPS2 contamination, not mitochondrial CPS1.
Metabolic Channeling
CP is thermally labile (half-life < 10 mins at 37°C in neutral pH).[2] To circumvent futile hydrolysis, hepatocytes utilize metabolic channeling .[2] CPS1 and Ornithine Transcarbamylase (OTC) form a transient complex at the inner mitochondrial membrane, channeling CP directly to the active site of OTC to form citrulline.
Pathway Visualization
The following diagram illustrates the compartmentalized flux and the feed-forward regulation by arginine (which activates NAGS).
Caption: Compartmentalized synthesis of Arginine showing the critical NAG-dependent activation of CPS1 and the transport of Citrulline.
Experimental Framework: Validated Protocols
Measuring CPS1 activity is notoriously difficult due to the instability of Carbamoyl Phosphate. Direct quantification of CP is rarely accurate. The Coupled Enzyme Assay is the "Gold Standard" for functional validation, as it traps CP immediately into Citrulline, which is stable and easily quantifiable.
Protocol: The OTC-Coupled CPS1 Activity Assay
Objective: Quantify CPS1 flux by measuring the rate of Citrulline formation in the presence of excess OTC.
Reagents & Preparation
-
Buffer A (Lysis): 50 mM HEPES (pH 7.4), 0.1% Triton X-100, 1 mM DTT, Protease Inhibitor Cocktail.
-
Reaction Mix (2X):
-
100 mM NH₄HCO₃ (Substrate 1)
-
20 mM ATP (Substrate 2)
-
30 mM MgSO₄ (Cofactor)
-
10 mM N-Acetylglutamate (NAG - Essential Activator)
-
5 mM L-Ornithine (Acceptor)
-
10 U/mL Purified OTC (Coupling Enzyme - Ensure this is in excess)
-
-
Stop Solution: 5% Trichloroacetic acid (TCA).
-
Detection Reagents: Antipyrine/Diacetyl monoxime (Colorimetric Citrulline Reagent).[2]
Step-by-Step Methodology
-
Mitochondrial Enrichment: Isolate mitochondria from liver tissue or cells via differential centrifugation (600g spin to remove nuclei, 8000g spin to pellet mitochondria).[2] Resuspend in Buffer A. Note: CPS1 is exclusively mitochondrial; whole lysate assays suffer from high background.[2]
-
The Specificity Check (Self-Validation): Prepare two parallel reaction tubes:
-
Reaction:
-
Pre-warm Reaction Mix to 37°C.
-
Initiate by adding 50 µg mitochondrial protein.
-
Incubate for 10–20 minutes.
-
-
Termination: Add equal volume of Stop Solution. Centrifuge 12,000g for 5 min to remove precipitated protein.
-
Quantification: Mix supernatant with Antipyrine/Diacetyl monoxime reagent. Boil at 95°C for 15 mins (pink color develops). Measure Absorbance at 464 nm .
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| High Signal in No-NAG Control | Cytosolic contamination (CPS2) or bacterial contamination.[2] | Improve mitochondrial isolation stringency; ensure reagents are sterile. |
| Low Signal in Test | CP degradation or insufficient coupling. | Ensure OTC is in excess (at least 5U/mL); reduce incubation time to prevent ATP depletion. |
| Non-linear kinetics | Substrate depletion (ATP). | Use an ATP-regenerating system (Creatine Phosphate + CK).[2] |
Therapeutic Implications: Targeting the Precursor
Urea Cycle Disorders (UCDs)
In CPS1 deficiency, the failure to synthesize CP leads to lethal hyperammonemia.[3][4]
-
Therapeutic Strategy: Since native NAG is hydrolyzed rapidly by cytosolic acylases, it cannot be used as a drug.[2]
-
Drug: N-Carbamylglutamate (Carglumic Acid) .[2]
-
Mechanism: A structural analog of NAG that activates CPS1 but is resistant to hydrolysis.[2] It effectively "rescues" hypomorphic CPS1 mutants by saturating the allosteric site.
Oncology: Arginine Auxotrophy
Many tumors (e.g., melanoma, hepatocellular carcinoma) silence ASS1 (Argininosuccinate Synthetase) to divert aspartate toward pyrimidine synthesis (via CPS2/CAD complex) for rapid proliferation.[5]
-
Vulnerability: These tumors cannot synthesize arginine from citrulline; they rely entirely on extracellular arginine.[2]
-
Intervention: ADI-PEG20 (Pegylated Arginine Deiminase) depletes plasma arginine, starving the tumor.
-
Resistance Mechanism: Tumors may re-express ASS1 or upregulate CPS1/OTC to scavenge intracellular nitrogen, bypassing the blockade.[2]
Caption: Therapeutic targeting of the pathway.[4] Left: NCG rescues CPS1 function in UCDs. Right: ADI-PEG20 exploits ASS1 deficiency in cancer.
References
-
Diez-Fernandez, C., & Häberle, J. (2017).[4] Targeting CPS1 in the treatment of Carbamoyl phosphate synthetase 1 (CPS1) deficiency, a urea cycle disorder.[3][4] Expert Opinion on Therapeutic Targets, 21(4), 391–399.[4]
-
Holden, H. M., et al. (1999).[1] Ornithine transcarbamylase: structure, function, and evolution. Current Opinion in Structural Biology.
-
Pierson, D. L. (1980). A rapid colorimetric assay for carbamyl phosphate synthetase I. Journal of Biochemical and Biophysical Methods.
-
Keshet, R., & Erez, A. (2018). Arginine and the metabolic regulation of nitric oxide synthesis in cancer.[2] Disease Models & Mechanisms.
-
Haskins, N., et al. (2020).[1] Structural and Functional Interactions in the Urea Cycle.[2][4][6] Frontiers in Molecular Biosciences.
Sources
- 1. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. What are CPS1 activators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Arginine deprivation and argininosuccinate synthetase expression in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets | MDPI [mdpi.com]
Methodological & Application
Application Note & Protocol: A Robust Radiochromatographic Method for the Determination of Ornithine Transcarbamylase (OTC) Activity
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a radiochromatographic method to determine ornithine transcarbamylase (OTC) activity. This protocol is designed to deliver accurate and reproducible results for studies involving urea cycle disorders, hepatic metabolism, and the evaluation of potential therapeutic interventions.
Foundational Principles: The "Why" Behind the Method
Ornithine transcarbamylase (EC 2.1.3.3) is a pivotal enzyme located in the mitochondrial matrix of hepatocytes.[1] It catalyzes the second step of the urea cycle, the metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[2][3] The reaction involves the condensation of carbamoyl phosphate and ornithine to produce citrulline and inorganic phosphate.[4][5]
Genetic deficiencies in OTC lead to the most common urea cycle disorder, Ornithine Transcarbamylase Deficiency (OTCD).[2][6] This X-linked condition results in the accumulation of toxic levels of ammonia (hyperammonemia), which can cause severe neurological damage, coma, and death.[3][7] Consequently, the precise measurement of OTC activity is crucial for the diagnosis of OTCD, for monitoring therapeutic efficacy, and for fundamental research into liver pathophysiology.[8]
The radiochromatographic assay is a highly sensitive and specific method for quantifying OTC activity. It directly measures the enzymatic formation of a radiolabeled product, L-[¹⁴C]citrulline, from the substrate L-[¹⁴C]ornithine. The subsequent chromatographic separation of the radiolabeled product from the unreacted substrate is essential for accurate quantification and is a cornerstone of this technique's reliability.
The Biochemical Reaction and Assay Principle
The OTC-catalyzed reaction follows an ordered bi-bi mechanism and adheres to Michaelis-Menten kinetics.[4] Carbamoyl phosphate binds first to the enzyme, inducing a conformational change that facilitates the binding of ornithine.[4] The nucleophilic attack by ornithine's amine group on the carbonyl of carbamoyl phosphate forms a tetrahedral intermediate, which then collapses to yield citrulline and phosphate.[4]
Caption: The enzymatic reaction catalyzed by Ornithine Transcarbamylase.
The assay quantifies the rate of this reaction by measuring the incorporation of radioactivity from L-[¹⁴C]ornithine into L-[¹⁴C]citrulline. The amount of radiolabeled citrulline produced is directly proportional to the OTC activity in the sample.
Comprehensive Experimental Protocol
This protocol is optimized for liver homogenates but can be adapted for other biological samples such as isolated mitochondria.
Essential Materials and Reagents
Equipment:
-
Liquid scintillation counter
-
Microcentrifuge
-
37°C water bath or incubator
-
Chromatography columns (e.g., Dowex 50W-X8 resin)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Vortex mixer
-
Precision pipettes
Reagents:
-
L-[¹⁴C]ornithine hydrochloride (specific activity 50-60 mCi/mmol)
-
Unlabeled L-ornithine hydrochloride
-
Carbamoyl phosphate lithium salt (prepare fresh)
-
Tricine buffer
-
Sucrose
-
EDTA
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium hydroxide (KOH)
-
Scintillation cocktail
-
Reagents for protein quantification (e.g., Bradford or BCA assay)
-
Dowex 50W-X8 resin (H⁺ form) or equivalent cation exchange resin
Step-by-Step Methodology
Step 1: Preparation of Reagents and Samples
-
Homogenization Buffer: Prepare an ice-cold solution of 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA.
-
Reaction Buffer: Prepare a 1 M Tricine buffer and adjust the pH to 8.5.
-
Substrate Stock (100 mM L-ornithine): Prepare a stock solution of unlabeled L-ornithine.
-
Radiolabeled Substrate Mix: Combine the L-[¹⁴C]ornithine with the unlabeled ornithine stock to achieve the desired specific activity and a final working concentration.
-
Carbamoyl Phosphate Solution (150 mM): Prepare fresh immediately before use by dissolving in deionized water.
-
Stop Solution: Prepare a 1.5 M solution of perchloric acid.
-
Sample Preparation (Liver Homogenate):
-
Rapidly excise and weigh the liver tissue in ice-cold homogenization buffer.
-
Mince the tissue and homogenize.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant for the assay.
-
Determine the protein concentration of the supernatant using a standard method.
-
Step 2: The Enzymatic Reaction
The following table details a typical reaction setup. All additions should be made on ice.
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Reaction Buffer (Tricine, pH 8.5) | 1 M | 10 | 100 mM |
| L-[¹⁴C]Ornithine Mix | 10 mM | 50 | 5 mM |
| Deionized Water | - | 10 | - |
| Sample (Homogenate) | Variable | 20 | 0.1-0.5 mg protein |
| Carbamoyl Phosphate | 150 mM | 10 | 15 mM |
| Total Volume | 100 |
Procedure:
-
To each reaction tube, add the reaction buffer, L-[¹⁴C]ornithine mix, deionized water, and sample.
-
For each sample, prepare a "time zero" blank by adding the stop solution before initiating the reaction.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the freshly prepared carbamoyl phosphate solution.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 100 µL of the perchloric acid stop solution.
-
Vortex and centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for the separation step.
Step 3: Chromatographic Separation
This step is crucial for isolating the neutral L-[¹⁴C]citrulline from the positively charged L-[¹⁴C]ornithine.
-
Prepare small columns with Dowex 50W-X8 resin.
-
Equilibrate the resin by washing with deionized water.
-
Load the supernatant from the reaction onto the column.
-
The unreacted L-[¹⁴C]ornithine will bind to the cation exchange resin.
-
Elute the L-[¹⁴C]citrulline with several volumes of deionized water, collecting the eluate.
Step 4: Quantification and Data Analysis
-
Add a measured volume of the eluate to a scintillation vial.
-
Add an appropriate scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Calculate the OTC activity, typically expressed as nmol of citrulline formed per minute per mg of protein.
Calculation:
-
Net CPM: Subtract the CPM of the "time zero" blank from the sample CPM.
-
Specific Activity of Substrate (CPM/nmol): Determine the radioactivity of a known amount of the L-[¹⁴C]ornithine mix.
-
nmol of Citrulline Formed: (Net CPM) / (Specific Activity of Substrate)
-
OTC Activity (nmol/min/mg): (nmol of Citrulline Formed) / (Incubation Time in min) / (mg of Protein in Assay)
Ensuring Trustworthiness: A Self-Validating System
To guarantee the scientific integrity of your results, the following validation experiments are essential:
-
Linearity of the Reaction:
-
With Time: Perform the assay at several time points (e.g., 5, 10, 15, 20, 30 minutes) to confirm that product formation is linear over the chosen incubation period.
-
With Protein Concentration: Assay a range of sample protein concentrations to ensure the activity is directly proportional to the amount of enzyme present.
-
-
Substrate Kinetics: Determine the apparent Michaelis constants (Km) for both ornithine and carbamoyl phosphate to ensure the assay is conducted under substrate-saturating conditions. For human liver OTC, the apparent Km values are approximately 0.6 mM for ornithine and 0.12 mM for carbamoyl phosphate.[9]
-
Controls:
-
Boiled Enzyme Control: A heat-denatured sample should show no activity, confirming the enzymatic nature of the reaction.
-
No Substrate Control: Omitting either ornithine or carbamoyl phosphate should result in no product formation.
-
Application in Research and Drug Development
This robust radiochromatographic method is a cornerstone for:
-
Diagnosing OTCD: Measuring OTC activity in liver biopsies is a definitive diagnostic method.[8]
-
Evaluating Therapeutic Strategies: This assay is critical for assessing the efficacy of novel treatments for OTCD, such as mRNA therapies or small molecule correctors.[10][11]
-
Basic Research: It enables the detailed characterization of OTC kinetics, regulation, and the impact of mutations on enzyme function.
References
-
Nagata, N., Akaboshi, I., Yamamoto, J., Matsuda, I., Ohtsuka, H., & Katsuki, T. (1980). Ornithine transcarbamylase (OTC) in white blood cells. Pediatric Research, 14(12), 1370–1373. [Link]
-
Görg, B., Qvartskhava, N., & Häussinger, D. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12, 733244. [Link]
-
Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for Ornithine Transcarbamylase (OTC). Retrieved from [Link]
-
JJ Medicine. (2024, July 21). Ornithine Transcarbamylase (OTC) Deficiency (Urea Cycle Disorder) | Symptoms, Diagnosis, Treatment [Video]. YouTube. [Link]
-
Görg, B., Qvartskhava, N., & Häussinger, D. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12. [Link]
-
Aliri Bioanalysis. (n.d.). Validation and application of an LC/MS method for the measurement of ornithine carbamoyltransferase enzymatic activity levels in plasma. Retrieved from [Link]
-
Ah Mew, N., & McCarter, R. J. (2024, February 2). Ornithine Transcarbamylase (OTC) Deficiency Workup. Medscape. [Link]
-
Honzik, T., Bártl, J., & Vinšová, K. (2018). Activity of the liver enzyme ornithine carbamoyltransferase (OTC) in blood: LC-MS/MS assay for non-invasive diagnosis of ornithine carbamoyltransferase deficiency. Clinica Chimica Acta, 486, 193–199. [Link]
-
Donovan, K., & Guzman, N. (2024). Ornithine Transcarbamylase Deficiency. In StatPearls. StatPearls Publishing. [Link]
-
Wang, D., et al. (2020). Restoring ornithine transcarbamylase (OTC) activity in an OTC-deficient mouse model using LUNAR-OTC mRNA. Molecular Therapy - Nucleic Acids, 21, 786–794. [Link]
-
Wikipedia. (n.d.). Ornithine transcarbamylase. Retrieved from [Link]
-
Görg, B., Qvartskhava, N., & Häussinger, D. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology, 12. [Link]
-
Children's Hospital of Philadelphia. (n.d.). Ornithine Transcarbamylase Deficiency. Retrieved from [Link]
-
Lichter-Konecki, U., & Vockley, J. (2013). Ornithine Transcarbamylase Deficiency. In GeneReviews®. University of Washington, Seattle. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ornithine Transcarbamylase Deficiency | Children's Hospital of Philadelphia [chop.edu]
- 4. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. aliribio.com [aliribio.com]
- 8. Ornithine Transcarbamylase (OTC) Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 9. Ornithine transcarbamylase (OTC) in white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
in vitro urea cycle reconstruction with carbamoyl phosphate
Application Note: In Vitro Urea Cycle Reconstruction with Carbamoyl Phosphate
Abstract & Strategic Relevance
The urea cycle is the primary metabolic pathway for ammonia detoxification in ureotelic organisms. While in vivo studies are the gold standard, they lack the precise control required to dissect enzyme kinetics or screen inhibitors for specific defects (e.g., OTCD or ASSD).
Reconstructing this cycle in vitro allows for isolated kinetic profiling. However, the exclusion of the rate-limiting mitochondrial enzyme Carbamoyl Phosphate Synthetase 1 (CPS1) —often necessary due to its extreme lability—requires the direct addition of Carbamoyl Phosphate (CP) .
The Critical Bottleneck: CP is thermally unstable (
This guide details a self-validating protocol for reconstructing the cycle starting from CP. It prioritizes kinetic trapping to consume CP before degradation occurs, ensuring data integrity.
Mechanistic Pathway & Logic
The reconstruction bypasses the ATP-heavy CPS1 step. The workflow initiates at the Ornithine Transcarbamylase (OTC) junction.[1][2][3]
Core Pathway Logic:
-
Transformation 1 (Mitochondrial): OTC converts inputs to Citrulline.[1][2][7]
-
Transformation 2 (Cytosolic): Argininosuccinate Synthetase (ASS) condenses Citrulline + Aspartate (ATP-dependent).[2][6]
-
Transformation 3 (Cytosolic): Argininosuccinate Lyase (ASL) cleaves Argininosuccinate to Arginine + Fumarate.[1][6]
-
Output: Arginase (ARG1) hydrolyzes Arginine to Urea + Ornithine (Recycled).[1][6]
Figure 1: The reconstructed pathway. Note the red degradation path of CP; the protocol's goal is to maximize the flux through OTC (blue) relative to spontaneous degradation (red).
Experimental Protocol
Phase 1: Reagent Preparation (The "Cold Chain")
-
Buffer System: 50 mM HEPES, pH 7.4. (Avoid Tris; its primary amine can be carbamoylated by cyanate if CP degrades).
-
Carbamoyl Phosphate Source: Dilithium Carbamoyl Phosphate is preferred over the ammonium salt for better solubility and slightly improved stability.
-
Enzyme Cocktail: Recombinant human OTC, ASS, ASL, ARG1 (commercial or purified).
Critical Step: Do NOT prepare the CP stock solution until T-minus 60 seconds.
-
Weigh solid CP into a pre-chilled tube.
-
Keep on dry ice.
-
Dissolve in ice-cold water immediately before injection.
Phase 2: The "Kinetic Trap" Reaction Workflow
To prevent CP degradation, we use an excess of Ornithine and high OTC activity to "trap" the unstable carbamoyl group into the stable Citrulline molecule immediately.
Reaction Mix (Total Volume: 200 µL):
| Component | Concentration | Role |
| HEPES pH 7.4 | 50 mM | Buffer |
| KCl | 10 mM | Ionic Strength |
| MgCl2 | 5 mM | Cofactor for ASS (ATP binding) |
| L-Ornithine | 10 mM | Substrate Trap (Excess) |
| L-Aspartate | 5 mM | Substrate for Step 2 |
| ATP | 5 mM | Energy for Step 2 |
| Enzyme Mix | 0.5 µM each | Catalysts |
| Carbamoyl Phosphate | Start: 2 mM | Limiting Reagent |
Step-by-Step Procedure:
-
Pre-incubation: Combine Buffer, Salts, Amino Acids (Orn, Asp), ATP, and Enzymes in a 96-well plate or microcentrifuge tubes.
-
Equilibration: Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Activation (T=0): Rapidly dissolve CP in ice-cold water. Add 20 µL of 20 mM CP stock to the reaction mix (Final: 2 mM). Mix by pipetting (do not vortex vigorously).
-
Incubation: Run for 30–60 minutes at 37°C.
-
Termination:
-
For Urea Detection: Add 20 µL of 20% Trichloroacetic Acid (TCA) or specific Stop Solution provided by the detection kit.
-
For LC-MS: Quench with 4 volumes of cold Acetonitrile.
-
Phase 3: Analytical Readout
Two methods are validated for this protocol.
Method A: Colorimetric Urea Detection (High Throughput)
-
Chemistry: Diacetyl Monoxime (DAM) reaction.
-
Protocol: Add DAM reagent + Acid mix to the quenched supernatant. Boil at 95°C for 10 minutes.
-
Read: Absorbance at 520 nm.
-
Note: Ensure all CP is consumed or degraded before adding DAM, as CP can interfere slightly in some variations of the assay.
Method B: LC-MS/MS (High Fidelity)
-
Target: Citrulline (m/z 176.1) and Urea (m/z 61.0).
-
Internal Standard: ^13C-Urea.
-
Advantage: Allows simultaneous monitoring of Citrulline accumulation (Step 1 efficiency) and Urea production (Total cycle efficiency).
Self-Validating Quality Control (QC)
Trustworthiness in this assay comes from verifying that the lack of urea is due to inhibition, not CP degradation.
The "Phosphate Gap" Check: CP degradation releases inorganic phosphate (Pi). OTC activity also releases Pi.
-
Control: Run a "No-Ornithine" blank.
-
Measurement: Measure Free Phosphate (Malachite Green Assay).
-
Interpretation:
-
Scenario A (Good): No-Ornithine blank has low Pi (some spontaneous degradation). +Ornithine sample has high Pi (enzymatic conversion).
-
Scenario B (Bad): No-Ornithine blank has high Pi.
-
Diagnosis: Your CP degraded before the enzyme could use it. Action: Increase OTC concentration or prepare CP closer to T=0.
-
Figure 2: Experimental workflow emphasizing the "Just-in-Time" addition of Carbamoyl Phosphate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Urea, High Citrulline | Downstream blockage (ASS/ASL). | Check ATP quality (ASS requires ATP). Ensure Mg2+ is present (5-10 mM). |
| Low Urea, Low Citrulline | CP Degradation or OTC failure. | Perform "Phosphate Gap" check. Increase OTC concentration to outcompete CP hydrolysis. |
| High Background Signal | CP interference in colorimetric assay. | Ensure complete acidification/quenching to degrade residual CP before adding detection reagents. |
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of carbamylphosphate in aqueous solutions.[5] Biochemistry, 3(9), 1238–1247.
- Significance: Establishes the fundamental degrad
-
Häberle, J., et al. (2019). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet Journal of Rare Diseases, 7, 32.
-
Tuchman, M., et al. (2008). Carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. Proceedings of the National Academy of Sciences, 105(44), 16918–16923.
- Significance: Explains the structural basis of how enzymes stabilize the labile CP intermedi
-
Li, Y., et al. (2025). Construction of Artificial Cells with Urea Cycle Pathway for Ammonia Detoxification.[11] Small.
- Significance: Recent example of full in vitro reconstruction in giant unilamellar vesicles (GUVs).
Sources
- 1. youtube.com [youtube.com]
- 2. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Therapeutic Use of Carbamoyl Phosphate Synthatase-1 - University of Michigan [available-inventions.umich.edu]
- 11. researchgate.net [researchgate.net]
Application Note: High-Fidelity Kinetics with Disodium Carbamoyl Phosphate
This Application Note and Protocol Guide is designed for researchers utilizing Disodium Carbamoyl Phosphate (Na₂CP) in enzyme kinetics, specifically for Ornithine Transcarbamylase (OTC) and Aspartate Transcarbamylase (ATCase).[1]
Introduction: The Instability Paradox
Carbamoyl Phosphate (CP) is a high-energy metabolic intermediate essential for the urea cycle and pyrimidine biosynthesis. While thermodynamically potent (ΔG°' hydrolysis ≈ -12.3 kcal/mol), it is kinetically fragile.[1][2] In aqueous solution, CP undergoes rapid, spontaneous decomposition into cyanate and inorganic phosphate (
For enzymologists, this presents a critical challenge: How do you distinguish enzymatic turnover from spontaneous hydrolysis?
The disodium salt (
This guide details the protocols required to maintain substrate integrity and generate reproducible kinetic data.
Chemical Handling & Stability Protocol
Objective: Minimize the formation of cyanate (
The Decomposition Mechanism
Understanding the enemy is key.[2] CP decomposition is pH-dependent.[1][2]
-
Acidic pH (< 6.0): Hydrolysis is rapid; generates
and .[1][2] -
Neutral/Basic pH (> 7.0): Elimination mechanism dominates; generates Cyanate (
) and .[1][2]
Critical Rule: Cyanate is a competitive inhibitor of many CP-dependent enzymes. A stock solution left at room temperature for 30 minutes can accumulate enough cyanate to skew
Protocol A: Preparation of High-Purity Stock Solutions
-
Reagent: Disodium Carbamoyl Phosphate (e.g., Sigma C5392 or equivalent).[1][2] Purity >95%.
-
Solvent: Cold deionized water (
) or 50 mM HEPES, pH 7.5. Avoid Phosphate buffers.
Step-by-Step:
-
Weighing: Weigh the powder quickly. The disodium salt absorbs atmospheric moisture rapidly, turning into a sticky paste that degrades.[1][2]
-
Solubilization: Dissolve in ice-cold solvent. Do not vortex vigorously; use gentle inversion.
-
Validation (Optional but Recommended): Check absorbance at 2168 cm⁻¹ (FTIR) if possible, or use a quick
test (Malachite Green) to determine background hydrolysis.[1][2] -
Usage: Use within 20 minutes of preparation. Do not freeze and thaw aqueous stocks; the freezing process concentrates solutes, accelerating degradation crystals.[2]
Experimental Protocols: Enzyme Kinetics
We will focus on two methodologies:
-
Method I (Continuous): Coupled Enzyme Assay (EnzChek™ / PNP system). Best for real-time kinetics and
determination.[1][2] -
Method II (Endpoint): Colorimetric Detection of Ureido Compounds. Best for high-throughput screening or crude extracts.[1][2]
Method I: Continuous Spectrophotometric Assay (Phosphate Release)
This method couples the release of inorganic phosphate (
Mechanism:
Materials:
-
Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 (Must be
-free). -
Substrate: L-Ornithine (for OTC) or L-Aspartate (for ATCase).[1][2]
Workflow:
-
Blanking: In a quartz cuvette, mix Buffer, MESG, PNP, and Target Enzyme.
-
Baseline: Monitor
for 2 minutes to establish background contamination. -
Trigger: Add Disodium CP to start the reaction.[1][2]
-
Note: Unlike typical assays where enzyme starts the reaction, here we add CP last to prevent its degradation during the pre-incubation.
-
-
Measurement: Monitor
for 5–10 minutes. -
Calculation: Use the extinction coefficient of the purine product (
) to calculate velocity.[1]
Pros: Real-time data; accounts for background CP hydrolysis (slope subtraction). Cons: Sensitive to background phosphate in water/buffers.[1][2]
Method II: Colorimetric Endpoint Assay (Citrulline/Carbamoyl Aspartate)
Modified from the method of Prescott and Jones (1969).[1] Detects the ureido group (-NH-CO-NH-) formed in the product.
Workflow:
-
Reaction Mix: 50 mM Tris-Acetate (pH 8.0), Enzyme, and co-substrate (Ornithine/Aspartate).
-
Initiation: Add Disodium CP (pre-warmed to
for 30s). Incubate for fixed time (e.g., 10 min). -
Quench: Add Acid Mix (
/ ) containing Antipyrine and Diacetylmonoxime.-
Chemistry: The acid stops the enzyme and decomposes unreacted CP into
and , while the product (Citrulline) reacts with the color reagent.
-
-
Development: Boil at
for 15 minutes. (Required for color development).
Pros: Robust; insensitive to inorganic phosphate background. Cons: Endpoint only; destroys sample; hazardous acid handling.[1][2]
Visualizing the Workflow & Chemistry
The following diagrams illustrate the degradation pathway of CP and the logic of the Coupled Assay.
Figure 1: Pathways of Carbamoyl Phosphate fate.[1][4][5] Red paths indicate degradation/inhibition; Green paths indicate the desired enzymatic signal.
Data Analysis & Troubleshooting
Quantitative Analysis Table
When comparing kinetic data, ensure units are normalized.
| Parameter | OTC (Typical) | ATCase (E. coli) | Notes |
| 10 – 50 µM | 5 – 200 µM | ATCase | |
| High | Moderate | OTC is one of the fastest enzymes known.[1] | |
| Hill Coeff ( | 1.0 (Hyperbolic) | 2.0 – 3.0 (Sigmoidal) | ATCase exhibits cooperativity.[1][2] |
| Inhibitors | L-Norvaline | PALA, CTP | PALA is a transition state analog.[1][2] |
Troubleshooting Guide
Issue 1: High Background Rate (Continuous Assay)
-
Cause: Spontaneous hydrolysis of CP in the cuvette.[2]
-
Solution: Run a "No Enzyme" control. Subtract this slope from your enzymatic rate.[1][2] If the background slope is >10% of the enzymatic slope, your CP stock is too old or the buffer pH is too low.
Issue 2: Loss of Activity Over Time
-
Cause: Cyanate accumulation in the stock solution.[2]
-
Solution: Prepare CP stock immediately before use.[1][2] Keep on ice. If assaying for >30 mins, make a fresh tube.
Issue 3: Non-Linear Lineweaver-Burk Plots
-
Cause: Substrate depletion or Product Inhibition (
is a weak inhibitor of OTC).[1][2] -
Solution: Stick to initial velocity (
) measurements (first 60 seconds). For ATCase, do not use Lineweaver-Burk; use non-linear regression (Hill Equation).
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions.[1][2] Biochemistry, 3(9), 1238–1247.[1][2] Link[1]
-
Prescott, L. M., & Jones, M. E. (1969). Modified methods for the determination of carbamyl phosphate.[1][2][5] Analytical Biochemistry, 32(3), 408–419.[1][2][5] Link
-
Gerhardt, J. C., & Pardee, A. B. (1962). The Effect of the Feedback Inhibitor, CTP, on Aspartate Transcarbamylase of Escherichia coli.[1] Journal of Biological Chemistry, 237, 891-896.[1][2][5] Link
-
Webb, M. R. (1992). A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems.[1][2] Proceedings of the National Academy of Sciences, 89(11), 4884–4887.[1] Link[1]
-
Raushel, F. M., Anderson, P. M., & Villafranca, J. J. (1978). Kinetic mechanism of Escherichia coli carbamoyl-phosphate synthetase.[1] Biochemistry, 17(25), 5587–5591.[1][2] Link[1]
Sources
Application Notes and Protocols for the Handling and Storage of Disodium Carbamoyl Phosphate Powder
Introduction
Disodium carbamoyl phosphate is a pivotal intermediate in the urea cycle and pyrimidine biosynthesis, making it an essential reagent in various biochemical and enzymatic assays.[1] Its high-energy phosphate bond and role as a carbamoyl group donor are central to its function. However, the inherent instability of this molecule, particularly in aqueous solutions, necessitates meticulous handling and storage to ensure its integrity and the reproducibility of experimental results.[2] This guide provides a comprehensive overview of the best practices for the handling and storage of disodium carbamoyl phosphate powder, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of disodium carbamoyl phosphate is fundamental to its proper handling.
1.1. General Properties
| Property | Value |
| Molecular Formula | CH₂NNa₂O₅P |
| Molecular Weight | 184.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Hygroscopicity | The powder is hygroscopic and readily absorbs moisture from the atmosphere.[3] |
1.2. Stability of the Solid Form
The solid, powdered form of disodium carbamoyl phosphate is stable when stored under appropriate conditions. The primary factors influencing its stability are temperature and humidity.
-
Temperature: For long-term storage, it is recommended to keep the powder at -20°C.[4] While the product is chemically stable at room temperature under standard ambient conditions, elevated temperatures can accelerate degradation, especially in the presence of moisture.[5]
-
Humidity: Due to its hygroscopic nature, exposure to moisture must be minimized.[3] Absorbed water can initiate hydrolysis even in the solid state, leading to a loss of purity and potency. It is crucial to store the powder in a tightly sealed container in a desiccated environment.
1.3. Instability in Aqueous Solutions
Disodium carbamoyl phosphate is notoriously unstable in aqueous solutions, where it undergoes rapid hydrolysis.[2] At room temperature, it can decompose into cyanate, carbamate, and subsequently ammonia, hydrogenocarbonate, and free phosphate within hours.[2] The rate of this degradation is significantly influenced by pH and temperature.
Recommended Storage Conditions for Disodium Carbamoyl Phosphate Powder
To ensure the long-term viability of disodium carbamoyl phosphate powder, the following storage conditions are imperative:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) | Prevents moisture absorption and potential oxidative degradation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Location | A dedicated, dry storage area, away from heat sources and incompatible chemicals. | Prevents accidental exposure to conditions that could compromise stability. |
Handling Procedures for Disodium Carbamoyl Phosphate Powder
Adherence to proper handling procedures is critical to prevent contamination and degradation.
3.1. Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Gloves
-
Lab coat
3.2. Dispensing and Weighing
-
Perform all weighing and dispensing in a controlled environment with low humidity, such as a glove box or a balance with a draft shield.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Use clean, dry spatulas and weighing boats.
-
Minimize the time the container is open to the atmosphere.
-
Tightly reseal the container immediately after use and return it to the recommended storage conditions.
Preparation of Aqueous Stock Solutions
Given the instability of carbamoyl phosphate in water, the preparation of stock solutions requires careful planning and execution to maximize their usable lifespan.
4.1. Causality Behind Experimental Choices
The primary goal when preparing a stock solution is to minimize the rate of hydrolysis. This can be achieved by controlling the temperature, pH, and minimizing the time the compound is in solution before use. The choice of buffer is critical; while phosphate buffers are common in biological assays, their impact on the stability of carbamoyl phosphate should be considered, as changes in phosphate concentration can affect pH upon freezing and thawing.[6]
4.2. Recommended Protocol for Stock Solution Preparation
This protocol is designed for the preparation of a stock solution for immediate use in enzymatic assays.
Materials:
-
Disodium carbamoyl phosphate powder
-
Pre-chilled (4°C) buffer of choice (e.g., Tris-HCl, HEPES). A slightly alkaline pH may be preferable, but should be optimized for the specific application.
-
Sterile, pre-chilled microcentrifuge tubes or vials.
Procedure:
-
Pre-cool all materials: Place the buffer, tubes, and any other necessary equipment on ice.
-
Equilibrate the powder: Allow the container of disodium carbamoyl phosphate to warm to room temperature before opening.
-
Weigh the powder: Quickly weigh the desired amount of powder.
-
Dissolve in cold buffer: Immediately dissolve the powder in the pre-chilled buffer to the desired concentration. Gently vortex or pipette up and down to ensure complete dissolution.
-
Use immediately: Use the freshly prepared stock solution as soon as possible, ideally within the hour. Do not store aqueous solutions for extended periods, even at low temperatures.
Diagram: Workflow for Preparing a Stabilized Stock Solution
Sources
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. CN104267029A - Quantitative analysis method for phosphate radical - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A High-Throughput Screening Assay for the Identification of Carbamoyl Phosphate Synthetase 1 (CPS1) Inhibitors
Abstract
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia and bicarbonate into carbamoyl phosphate.[1][2] Emerging evidence has highlighted the role of CPS1 in various pathologies, including its overexpression in certain cancers to support pyrimidine synthesis and tumor growth.[1][3][4][5] This makes CPS1 a compelling therapeutic target for drug discovery. This document provides a detailed guide for developing and implementing a robust, high-throughput screening (HTS) assay to identify novel small-molecule inhibitors of CPS1. The described biochemical assay is based on the quantification of inorganic phosphate (Pi), a direct product of the CPS1 enzymatic reaction, offering a sensitive and automatable method suitable for large-scale screening campaigns.
Introduction: CPS1 as a Therapeutic Target
CPS1 is a multi-domain mitochondrial enzyme that plays a central role in nitrogen metabolism.[2][6] Its canonical function is the detoxification of ammonia in the liver through the urea cycle.[1][6] The enzymatic reaction is a complex, multi-step process requiring two molecules of ATP:
2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pi
This reaction is allosterically activated by N-acetyl-L-glutamate (NAG).[2][6]
Beyond its role in ureagenesis, CPS1 has been implicated in cancer cell metabolism. In certain malignancies, such as LKB1-deficient non-small cell lung carcinoma (NSCLC), CPS1 is upregulated to provide a source of carbamoyl phosphate for de novo pyrimidine synthesis, thereby fueling cell proliferation.[1][4][5][7] This metabolic rewiring presents a therapeutic vulnerability, suggesting that targeted inhibition of CPS1 could be an effective anti-cancer strategy.[3][5] The development of potent and selective CPS1 inhibitors is therefore a key objective in oncology drug discovery.
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid and automated testing of large compound libraries to identify initial "hits".[8][9][10] The primary goal of an HTS campaign is to efficiently filter vast chemical spaces to find molecules that modulate the activity of a specific biological target.[8][11] This application note details a validated HTS assay designed to identify inhibitors of CPS1.
Assay Principle and Design
The choice of detection modality is critical for a successful HTS assay. The CPS1 reaction offers several measurable outputs, including the consumption of ATP and the production of ADP and inorganic phosphate (Pi). This protocol focuses on the colorimetric detection of inorganic phosphate using a malachite green-based reagent.
Rationale for Phosphate Detection:
-
Direct Product Measurement: Quantifying Pi provides a direct measure of CPS1 enzymatic activity.
-
High Sensitivity: Malachite green-based assays offer high sensitivity, with detection limits in the low micromolar range, suitable for miniaturized HTS formats.[12][13]
-
Robustness and HTS Amenability: These assays are generally robust, less prone to interference from colored or fluorescent compounds compared to other methods, and can be readily automated.[12][14]
-
Cost-Effectiveness: The reagents for phosphate detection are relatively inexpensive, a significant consideration for large-scale screening.
The assay is designed as a single-endpoint, "mix-and-measure" protocol to maximize throughput. The enzymatic reaction is initiated by the addition of substrates and allowed to proceed for a defined period. The reaction is then quenched, and the detection reagent is added to quantify the amount of phosphate produced. Inhibition of CPS1 will result in a decrease in phosphate generation, leading to a reduced signal.
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock |
| Recombinant Human CPS1 | Commercial | 1 mg/mL |
| ATP | Sigma-Aldrich | 100 mM in ddH₂O, pH 7.4 |
| Ammonium Chloride (NH₄Cl) | Sigma-Aldrich | 1 M in ddH₂O |
| Sodium Bicarbonate (NaHCO₃) | Sigma-Aldrich | 1 M in ddH₂O |
| N-acetyl-L-glutamate (NAG) | Sigma-Aldrich | 50 mM in ddH₂O, pH 7.4 |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | 1 M in ddH₂O |
| HEPES Buffer, pH 7.4 | Sigma-Aldrich | 1 M |
| DMSO | Sigma-Aldrich | ACS Grade |
| Known CPS1 Inhibitor (e.g., H3B-120) | MedchemExpress | 10 mM in DMSO |
| Phosphate Detection Reagent | Sigma-Aldrich, Abcam, Megazyme | Per manufacturer's instructions |
| 384-well, low-volume, black plates | Greiner, Corning |
Detailed Protocols
Assay Validation and Optimization
Prior to initiating a full-scale HTS campaign, it is crucial to validate the assay to ensure its robustness and reliability.
Step-by-Step Validation Protocol:
-
Enzyme Titration: Determine the optimal concentration of CPS1 that yields a robust signal within the linear range of the detection method.
-
Prepare a series of CPS1 dilutions in assay buffer.
-
Run the enzymatic reaction for a fixed time (e.g., 60 minutes).
-
Plot the resulting signal (absorbance) against enzyme concentration to identify a concentration on the linear portion of the curve.
-
-
Substrate Kₘ Determination: Determine the Michaelis-Menten constant (Kₘ) for ATP. This is essential for selecting an appropriate ATP concentration for the screen.
-
Fix the concentrations of all other substrates and vary the concentration of ATP.
-
Measure the initial reaction velocity at each ATP concentration.
-
Plot velocity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine Kₘ. For an inhibitor screen, an ATP concentration at or near the Kₘ is typically used.
-
-
Time Course: Establish the optimal reaction time that ensures the reaction remains in the linear phase.
-
Initiate the enzymatic reaction and measure the phosphate production at multiple time points.
-
Plot the signal versus time to identify the linear range.
-
-
DMSO Tolerance: Evaluate the effect of DMSO on enzyme activity, as library compounds are typically dissolved in DMSO.
-
Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).
-
Determine the highest DMSO concentration that does not significantly inhibit CPS1 activity.
-
-
Z'-Factor Determination: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Prepare multiple replicates of the positive control (no inhibitor, 100% activity) and the negative control (a known inhibitor at a concentration that gives maximal inhibition, 0% activity).
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
High-Throughput Screening Protocol
This protocol is optimized for a 384-well plate format. All additions should be performed using automated liquid handlers.
Step-by-Step HTS Protocol:
-
Compound Dispensing:
-
Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds from the library plates to the 384-well assay plates.
-
Dispense 50 nL of DMSO to the positive control wells and 50 nL of a known CPS1 inhibitor (e.g., H3B-120) to the negative control wells.
-
-
Enzyme Addition:
-
Prepare a solution of CPS1 and NAG in assay buffer.
-
Add 10 µL of the enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing ATP, NH₄Cl, NaHCO₃, and MgCl₂ in assay buffer.
-
Add 10 µL of the substrate master mix to each well to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plates at 37°C for 60 minutes (or the optimized time from the validation experiments).
-
-
Reaction Quenching and Detection:
-
Add 10 µL of the phosphate detection reagent to each well. This will stop the reaction and initiate color development.
-
Incubate at room temperature for 20-30 minutes, as per the detection reagent manufacturer's instructions.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (typically 620-650 nm) using a microplate reader.
-
Confirmatory and Counter-Screening Assays
Hits identified in the primary screen must be validated through a series of secondary assays to confirm their activity and rule out false positives.[15][16]
Confirmatory Assays:
-
IC₅₀ Determination: Generate a dose-response curve for each confirmed hit to determine its half-maximal inhibitory concentration (IC₅₀), a measure of its potency.[17][18][19] This involves testing the compound over a range of concentrations.
Counter-Screens:
-
Assay Technology Interference: A crucial counter-screen is to test the compounds in the absence of the enzyme to identify any that directly interfere with the phosphate detection chemistry.[15][20] Any compound that generates a signal in this assay should be flagged as a false positive.
-
Selectivity Profiling: To assess the selectivity of the inhibitors, their activity should be tested against other ATP-dependent enzymes, such as Carbamoyl Phosphate Synthetase 2 (CPS2), to ensure they are not broad-spectrum enzyme inhibitors.
Data Analysis and Interpretation
-
Normalization: The raw data from the plate reader should be normalized to the on-plate controls.
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
-
Hit Selection: A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the positive controls).
-
IC₅₀ Calculation: For dose-response curves, the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
Visualizations
CPS1 Enzymatic Reaction
Caption: The enzymatic reaction catalyzed by CPS1.
HTS Workflow for CPS1 Inhibitor Screening
Caption: A streamlined workflow for the CPS1 HTS assay.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the high-throughput screening of CPS1 inhibitors. By focusing on the direct quantification of an enzymatic product, this assay offers the sensitivity and scalability required for large-scale drug discovery campaigns. Proper validation, including Z'-factor determination and comprehensive counter-screening, is paramount to ensure the identification of high-quality, genuine hits for further development in the quest for novel therapeutics targeting CPS1.
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
Bollong, M. J., et al. (2020). Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket. Cell Chemical Biology, 27(3), 295-305.e6. Retrieved from [Link]
-
Yao, S., et al. (2021). Abstract 2334: Discovery of selective inhibitors of carbamoyl phosphate synthetase I (CPS1) to modulate cancer relevant metabolic pathways. Cancer Research, 81(13_Supplement), 2334. Retrieved from [Link]
-
Kim, J., et al. (2017). Role of CPS1 in Cell Growth, Metabolism, and Prognosis in LKB1-Inactivated Lung Adenocarcinoma. JNCI: Journal of the National Cancer Institute, 109(2), djw232. Retrieved from [Link]
-
Diez-Fernandez, C., & Häberle, J. (2017). Targeting CPS1 in the treatment of Carbamoyl phosphate synthetase (CPS1) deficiency, a urea cycle disorder. Expert Opinion on Therapeutic Targets, 21(4), 391-399. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from [Link]
-
Summar, M. L., et al. (2021). CPS1: Looking at an Ancient Enzyme in a Modern Light. Genes, 12(6), 883. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 25). What are CPS1 activators and how do they work? Retrieved from [Link]
-
Al-Hamed, M. H., et al. (2024). Carbamoyl-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review. Heliyon, 10(20), e31135. Retrieved from [Link]
-
Society of Toxicology. (2020, December 28). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev [Video]. YouTube. Retrieved from [Link]
-
Cancer Discovery. (2017). CPS1 Promotes Tumor Growth in KRAS/LKB1-Mutant NSCLC. Cancer Discovery, 7(7), 668. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Role of CPS1 in Cell Growth, Metabolism, and Prognosis in LKB1-Inactivated Lung Adenocarcinoma. JNCI: Journal of the National Cancer Institute, 109(2). Retrieved from [Link]
-
Assay Genie. (n.d.). Phosphate Assay Kit. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Assay and Drug Development Technologies, 10(4), 317-332. Retrieved from [Link]
-
ResearchGate. (n.d.). A Universal, Fully Automated High Throughput Screening Assay for Pyrophosphate and Phosphate Release from Enzymatic Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 459, 36-41. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of Carbamoyl Phosphate Synthetase 1 Deficiency Sheds Light on the Mechanism for Switching On/Off the Urea Cycle. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamoyl phosphate synthetase. Retrieved from [Link]
-
Megazyme. (n.d.). Phosphate Assay Kit. Retrieved from [Link]
-
Biocompare. (n.d.). Steady-ATP™ HTS Viability Assay Kit, 10 x 1000 Assays from Biotium, Inc.. Retrieved from [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of CPS1 in Cell Growth, Metabolism, and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. High-throughput screening - Wikipedia [en.wikipedia.org]
- 11. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 12. 磷酸检测试剂盒 sufficient for 500 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. courses.edx.org [courses.edx.org]
- 19. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Metabolic Channeling Using Carbamoyl Phosphate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Metabolic Channeling and the Central Role of Carbamoyl Phosphate
Metabolic pathways are often depicted as a series of independent enzymatic reactions where the product of one enzyme diffuses through the cytoplasm to become the substrate for the next. However, there is substantial evidence for a more organized and efficient system known as metabolic channeling . In this process, intermediates are directly transferred from one enzyme to the next within a multi-enzyme complex or through transient interactions, without equilibrating with the bulk solvent.[1] This sequestration of intermediates offers several advantages, including increased local concentration of substrates, protection of labile molecules, and prevention of crosstalk with other metabolic pathways.
Carbamoyl phosphate is a high-energy, labile metabolic intermediate that serves as a critical precursor in two fundamental biosynthetic pathways: the urea cycle for nitrogen disposal and the de novo synthesis of pyrimidines.[2] Its instability makes it an ideal candidate for metabolic channeling.[1] The enzyme responsible for its synthesis, carbamoyl phosphate synthetase (CPS), exists in different isoforms and is a key player in channeling phenomena. In mammals, CPS II is part of a multifunctional protein called CAD (Carbamoyl phosphate synthetase, Aspartate transcarbamoylase, and Dihydroorotase), which channels carbamoyl phosphate through the initial steps of pyrimidine biosynthesis.
These application notes provide a comprehensive guide for researchers to investigate the metabolic channeling of carbamoyl phosphate, offering both the theoretical underpinnings and detailed experimental protocols.
Section 1: Key Metabolic Pathways Involving Carbamoyl Phosphate
Understanding the metabolic context of carbamoyl phosphate is crucial for designing and interpreting channeling experiments. Below are simplified diagrams of the two primary pathways.
Urea Cycle
The urea cycle primarily occurs in the liver and is essential for the detoxification of ammonia. Carbamoyl phosphate synthetase I (CPS I), located in the mitochondria, catalyzes the first committed step.[3]
Caption: The Urea Cycle Pathway.
De Novo Pyrimidine Biosynthesis
This pathway is essential for the synthesis of nucleotides required for DNA and RNA production. In eukaryotes, the first three steps are catalyzed by the multifunctional CAD protein.
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Section 2: Experimental Approaches to Study Carbamoyl Phosphate Channeling
Several experimental strategies can be employed to investigate the channeling of carbamoyl phosphate. The choice of method depends on the specific research question and the experimental system (in vitro, in situ, or in vivo).
Kinetic Analysis of Coupled Enzyme Reactions
Principle: The kinetics of a coupled reaction involving CPS and the subsequent enzyme (ATCase or OTC) can reveal evidence of channeling. If carbamoyl phosphate is channeled, the overall reaction rate will be faster than predicted by the diffusion of the intermediate between independent enzymes.
Experimental Design: This approach involves comparing the rate of the overall reaction (e.g., citrulline production in the urea cycle) with the rate of carbamoyl phosphate production by CPS alone. A key indicator of channeling is a reduced transient time (the lag phase before a steady-state rate is achieved) in the coupled assay compared to the theoretical transient time for a non-channeled system.[4][5]
Protocol 2.1.1: Coupled Enzyme Assay for CPS I and OTC
Objective: To determine the kinetic parameters of the coupled reaction and assess for evidence of carbamoyl phosphate channeling.
Materials:
-
Purified Carbamoyl Phosphate Synthetase I (CPS I)
-
Purified Ornithine Transcarbamoylase (OTC)
-
Reaction Buffer: 50 mM HEPES, pH 7.6, 20 mM MgCl₂, 100 mM KCl
-
Substrates: ATP, KHCO₃, NH₄Cl, L-Ornithine
-
Colorimetric Reagent for Citrulline Detection (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare stock solutions of purified CPS I and OTC in a suitable storage buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM HEPES, pH 7.6
-
20 mM MgCl₂
-
100 mM KCl
-
10 mM L-Ornithine
-
Varying concentrations of NH₄Cl (e.g., 0-50 mM)
-
Varying concentrations of KHCO₃ (e.g., 0-40 mM)
-
5 mM ATP
-
A fixed, non-saturating amount of CPS I
-
A fixed amount of OTC (in excess to ensure CPS I is rate-limiting for the coupled reaction)
-
-
Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding ATP.
-
Time Points: At various time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Citrulline Quantification: Add the colorimetric reagent to the quenched samples, heat to develop the color, and measure the absorbance at the appropriate wavelength (typically ~530 nm).
-
Data Analysis:
-
Generate a standard curve for citrulline.
-
Plot the concentration of citrulline produced over time for each substrate concentration.
-
Determine the initial velocity (v₀) from the linear portion of the progress curve.
-
Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Interpretation: Evidence for channeling includes a shorter lag phase in product formation than predicted and a higher than expected overall reaction rate, especially at low substrate concentrations.
Isotope Tracing Studies
Principle: By using isotopically labeled precursors of carbamoyl phosphate (e.g., ¹³C-bicarbonate or ¹⁵N-glutamine), the flow of the labeled atoms through the pathway can be traced. In a channeling system, the labeled intermediate will be incorporated into the final product more efficiently and with less dilution from unlabeled endogenous pools compared to a non-channeling system.
Experimental Design: Cells or isolated mitochondria are incubated with a labeled substrate. The incorporation of the isotope into carbamoyl phosphate and downstream metabolites is measured over time using mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Protocol 2.2.1: ¹³C-Bicarbonate Tracing in Cultured Cells to Study Pyrimidine Biosynthesis Channeling
Objective: To trace the incorporation of ¹³C from bicarbonate into carbamoyl aspartate and subsequent pyrimidine precursors.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM) without sodium bicarbonate
-
¹³C-labeled sodium bicarbonate (NaH¹³CO₃)
-
Dialyzed fetal bovine serum (FBS)
-
Extraction Solvent: 80% methanol, pre-chilled to -80°C
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to ~80% confluency.
-
Labeling Medium Preparation: Prepare DMEM with all necessary components except sodium bicarbonate. Just before the experiment, add the desired concentration of NaH¹³CO₃ (e.g., 10 mM).
-
Isotope Labeling:
-
Aspirate the regular growth medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the ¹³C-labeling medium to the cells.
-
Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) in a CO₂ incubator.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using an LC-MS method optimized for the separation and detection of carbamoyl aspartate and other pathway intermediates.
-
Monitor the mass isotopologue distribution (MID) for each metabolite.
-
Data Analysis and Interpretation:
-
Quantify the fractional enrichment: Calculate the percentage of each metabolite that contains the ¹³C label at each time point.
-
Analyze the MIDs: The pattern of ¹³C incorporation can provide insights into the pathway's activity.
-
Evidence for Channeling: In a channeling system, a rapid and high level of ¹³C enrichment in carbamoyl aspartate and downstream products, with minimal accumulation of labeled carbamoyl phosphate in the bulk phase, would be expected.
Table 1: Representative Data from an Isotope Tracing Experiment
| Time (min) | Fractional ¹³C Enrichment in Carbamoyl Phosphate | Fractional ¹³C Enrichment in Carbamoyl Aspartate |
| 0 | 0% | 0% |
| 5 | 15% | 40% |
| 15 | 25% | 75% |
| 30 | 30% | 90% |
| 60 | 32% | 95% |
Note: The higher and more rapid enrichment in the downstream product (carbamoyl aspartate) compared to the intermediate (carbamoyl phosphate) is indicative of channeling.
Probing Protein-Protein Interactions
Principle: Metabolic channeling often relies on the formation of stable or transient multi-enzyme complexes. Techniques that can detect and characterize these protein-protein interactions provide strong evidence for a channeling mechanism.
Experimental Design: Co-immunoprecipitation (Co-IP) is a powerful technique to investigate protein-protein interactions within a cell. An antibody against one protein of the putative complex is used to pull down that protein and any interacting partners.
Protocol 2.3.1: Co-immunoprecipitation of CAD Complex Components
Objective: To demonstrate the physical association between the CPS II, ATCase, and DHO domains of the CAD protein.
Materials:
-
Cell lysate from cells expressing the CAD protein
-
Antibody specific for one of the CAD domains (e.g., anti-CPS II)
-
Protein A/G magnetic beads
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors
-
Wash Buffer: e.g., PBS with 0.1% Tween-20
-
Elution Buffer: e.g., low pH glycine buffer or SDS-PAGE sample buffer
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting the other CAD domains (e.g., anti-ATCase, anti-DHO)
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CPS II) for several hours at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against the other components of the expected complex (e.g., anti-ATCase and anti-DHO).
-
Interpretation: The detection of ATCase and DHO in the sample immunoprecipitated with the anti-CPS II antibody indicates that these proteins are in a complex with CPS II, providing strong evidence for the structural basis of channeling within the CAD protein.
Section 3: Enzyme Purification Protocols
For in vitro studies, purified enzymes are essential. The following are generalized protocols that can be adapted for specific expression systems and enzyme isoforms.
Protocol 3.1: Purification of Carbamoyl Phosphate Synthetase I (CPS I)
Principle: This protocol utilizes affinity chromatography to purify CPS I from a mitochondrial extract.[6]
Materials:
-
Isolated mitochondria from a suitable source (e.g., rat liver)
-
Extraction Buffer: Buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Affinity Chromatography Resin: e.g., Cibacron Blue F3GA-agarose
-
Wash Buffer: pH 8.3 buffer with 5 mM MgCl₂
-
Elution Buffer: Magnesium-free buffer at pH 8.3
-
Ammonium sulfate for precipitation
Procedure:
-
Extraction: Extract the mitochondrial fraction with the extraction buffer.
-
Acetone Precipitation: Precipitate the protein from the extract using cold acetone.
-
Affinity Chromatography:
-
Resuspend the protein pellet and load it onto the equilibrated Cibacron Blue column.
-
Wash the column extensively with the wash buffer.
-
Elute the CPS I with the elution buffer.
-
-
Crystallization (Optional): The purified enzyme can be crystallized by ammonium sulfate precipitation.
Protocol 3.2: Purification of Aspartate Transcarbamoylase (ATCase)
Principle: This protocol describes the purification of recombinant ATCase, which is often expressed as a domain of the CAD protein.[7]
Materials:
-
E. coli cells overexpressing the ATCase domain (often with a purification tag, e.g., His-tag)
-
Lysis Buffer: e.g., Tris buffer with lysozyme and DNase
-
Affinity Chromatography Resin: e.g., Ni-NTA agarose for His-tagged proteins
-
Wash Buffer: Lysis buffer with a low concentration of imidazole
-
Elution Buffer: Lysis buffer with a high concentration of imidazole
-
Ion-Exchange Chromatography and Gel Filtration columns for further purification
Procedure:
-
Cell Lysis: Lyse the E. coli cells by sonication or French press.
-
Affinity Chromatography:
-
Load the cleared lysate onto the Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the His-tagged ATCase with elution buffer.
-
-
Further Purification (Optional): For higher purity, the eluted fraction can be further purified by ion-exchange and/or gel filtration chromatography.
Section 4: Applications in Drug Development
The study of metabolic channeling has significant implications for drug discovery and development.
-
Novel Drug Targets: Enzymes involved in channeling within a multi-enzyme complex represent attractive drug targets. Disrupting the complex or the channeling process can be a more specific and effective therapeutic strategy than inhibiting a single enzyme, which might have off-target effects.
-
Understanding Drug Resistance: Alterations in metabolic channeling can contribute to drug resistance. For example, cancer cells might upregulate the formation of channeling complexes to increase the efficiency of nucleotide synthesis, thereby overcoming the effects of chemotherapeutic agents that target this pathway.
-
Inhibitor Design: A detailed understanding of the structure of multi-enzyme complexes and the mechanism of intermediate channeling can guide the rational design of inhibitors that specifically target the protein-protein interfaces or the channeled substrate binding sites.
References
- Mori, M., & Cohen, P. P. (1978). Preparation of Crystalline Carbamyl Phosphate synthetase-I From Frog Liver. The Journal of Biological Chemistry, 253(22), 8337-8339.
-
Mori, M., & Cohen, P. P. (1978). Preparation of Crystalline Carbamyl Phosphate synthetase-I From Frog Liver. PubMed. Retrieved from [Link]
-
Carbamoyl phosphate synthetase I Deficiency (CPS I Deficiency). (n.d.). New England Consortium of Metabolic Programs. Retrieved from [Link]
-
Carbamoyl phosphate synthetase. (n.d.). Wikipedia. Retrieved from [Link]
-
Dhami, M. K., & Croteau, D. L. (2014). Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing. PubMed. Retrieved from [Link]
-
Carbamoyl phosphate synthetase I. (n.d.). Wikipedia. Retrieved from [Link]
-
carbamoyl phosphate synthetase 1. (2020, July 26). YouTube. Retrieved from [Link]
-
An, S., & Benkovic, S. J. (2022). Metabolic channeling: predictions, deductions, and evidence. PMC. Retrieved from [Link]
-
Pierson, D. L. (1980). A rapid colorimetric assay for carbamyl phosphate synthetase I. PubMed. Retrieved from [Link]
- Prasad, D. D., & Appaji Rao, N. (1982). Purification and regulation of aspartate transcarbamylase from germinated mung bean (Vigna radiata). Journal of Biosciences, 4(3), 233-246.
-
Ovádi, J., & Srere, P. A. (1992). Transient-time analysis of substrate-channelling in interacting enzyme systems. PubMed. Retrieved from [Link]
- Rigby, D. L., Baron, A. J., & Radford, A. (n.d.). New assays for carbamyl phosphate synthetase applicable in the presence of exogenous carbamyl phosphate. Fungal Genetics Reports, 22(1), 21-23.
-
Allen, D. K., & Young, J. D. (2013). Capturing Metabolite Channeling in Metabolic Flux Phenotypes. PMC. Retrieved from [Link]
-
Xi, H., & Kantrowitz, E. R. (1993). Overproduction and Purification of the Regulatory Subunit of Escherichia Coli Aspartate Transcarbamoylase. PubMed. Retrieved from [Link]
- Johnson, K. A. (1992). Transient-State Kinetic Analysis of Enzyme Reaction Pathways. In The Enzymes (Vol. 20, pp. 1-61).
- Zhang, Z., et al. (2023).
-
Obach, R. S. (2021). THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY. ResearchGate. Retrieved from [Link]
-
Plaza, P., et al. (2021). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. MDPI. Retrieved from [Link]
- Ruiz-Ramos, A., et al. (2013). Expression, purification, crystallization and preliminary X-ray diffraction analysis of the aspartate transcarbamoylase domain of human CAD.
-
Zhang, X., et al. (2024). Cross-Species Transcriptomic and Metabolomic Analysis Reveals Conserved and Divergent Fatty Acid Metabolic Regulatory Strategies During Mammalian Oocyte Maturation. MDPI. Retrieved from [Link]
-
ATCase. (2019, March 8). CHEM 245. Retrieved from [Link]
-
Pahchan, P., et al. (2025). Real-time capture of reactive intermediates in an enzymatic reaction: insights into a P450-catalyzed oxidation. RSC Publishing. Retrieved from [Link]
-
ATCase // Aspartate Trans Carbamoylase // Allosteric Enzyme - By Dorka Beri. (2020, October 16). YouTube. Retrieved from [Link]
-
Ovádi, J., & Srere, P. A. (1992). Transient-time analysis of substrate-channelling in interacting enzyme systems. PMC. Retrieved from [Link]
Sources
- 1. Metabolic channeling: predictions, deductions, and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Transient-time analysis of substrate-channelling in interacting enzyme systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of crystalline carbamyl phosphate synthetase-I from frog liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH for Carbamoyl Phosphate-Dependent Enzymes
Introduction: The "pH Paradox" in CP Enzymology
Welcome to the technical support guide for Carbamoyl Phosphate (CP)-dependent enzymology. If you are observing non-linear kinetics, rapid signal loss, or inconsistent IC50 values, you are likely encountering the "pH Paradox."
Most CP-dependent enzymes—such as Ornithine Transcarbamylase (OTC) and Aspartate Transcarbamylase (ATCase) —exhibit optimal catalytic activity in alkaline environments (pH 7.5 – 8.5). However, Carbamoyl Phosphate is an acid-labile, thermally unstable high-energy molecule that decomposes rapidly into cyanate and phosphate under these exact conditions.
This guide provides the troubleshooting logic to balance enzyme activity against substrate degradation, ensuring data integrity.
Module 1: Substrate Stability & Chemical Integrity
Q1: Why does my reaction velocity decrease rapidly even with excess substrate?
Diagnosis: You are likely observing Cyanate Poisoning , not just substrate depletion.
The Mechanism: CP does not simply "disappear"; it decomposes into cyanate (NCO⁻) and inorganic phosphate (Pi).
-
Decomposition: At physiological and alkaline pH, CP undergoes unimolecular elimination to form cyanate.
-
Inhibition: Cyanate is a reactive electrophile that carbamylates nucleophilic side chains (Lysine, Cysteine) in the enzyme’s active site.
-
Result: As the assay progresses, you are simultaneously losing substrate and generating an irreversible inhibitor.
The Solution:
-
Protocol Adjustment: Initiate the reaction with CP (CP-Start ) rather than the enzyme. Pre-incubate the enzyme with the second substrate (e.g., Ornithine or Aspartate). This stabilizes the active site and ensures the reaction begins immediately upon CP addition, minimizing the time CP spends degrading in the buffer.
-
Control: Run a "No-Enzyme" control to quantify the background rate of spontaneous CP hydrolysis (Pi generation) and subtract this slope from your enzymatic rate.
Q2: Which buffer system should I use?
Diagnosis: Buffer interference is a common source of assay failure.
The "Amine Trap": Avoid buffers with primary amines (e.g., Tris , Glycine ) if you are working at high pH or long incubation times.
-
Reason: Primary amines can react with the carbonyl carbon of CP (aminolysis), accelerating its degradation and generating artifacts.
-
Exception: Tris is often used for short-term assays of OTC, but Triethanolamine or MOPS are superior alternatives for kinetic characterization.
The "Phosphate Trap": If your detection method relies on measuring inorganic phosphate release (e.g., Malachite Green, colorimetric assays), you cannot use phosphate-buffered saline (PBS) or potassium phosphate buffers.
-
Recommendation: Use HEPES (50 mM) or Triethanolamine (TEA) buffers.
-
Warning for CPS I: Carbamoyl Phosphate Synthetase I (CPS I) is reported to be inhibited by both Tris and HEPES in certain conditions. For CPS I, Bis-Tris Propane or TEA are preferred.
Module 2: Enzyme-Specific Optimization Strategies
Ornithine Transcarbamylase (OTC)[1][2][3]
-
Optimal pH: 7.6 – 8.0 (Mammalian).
-
Challenge: OTC activity drops sharply below pH 7.0, while CP stability drops above pH 8.0.
-
Strategy: Target pH 7.7 – 7.8 . This sits at the apex of the activity curve while retaining a CP half-life of ~40 minutes at 37°C, sufficient for initial rate measurements.
Aspartate Transcarbamylase (ATCase)[4]
-
Optimal pH: ~8.3 (E. coli).
-
Challenge: High pH (8.3+) accelerates CP decomposition to cyanate.
-
Strategy: ATCase exhibits homotropic cooperativity (sigmoidal kinetics). You must maintain saturating CP levels (>4 mM) to stabilize the R-state (active conformation). The enzyme itself protects bound CP from decomposition by a factor of >5000.
-
Critical Step: Ensure the enzyme is fully saturated with CP before adding Aspartate if testing ordered binding, OR add CP last to prevent pre-reaction degradation.
Module 3: Visualizing the Troubleshooting Logic
Diagram 1: The CP Degradation Pathway & Inhibition Loop
This diagram illustrates the chemical fate of Carbamoyl Phosphate and how its breakdown product (Cyanate) feeds back to inhibit the enzyme.
Caption: The "Cyanate Trap": Spontaneous decomposition of CP yields Cyanate, which irreversibly inhibits the enzyme, causing a false appearance of substrate depletion.
Diagram 2: pH Optimization Workflow
A decision tree for selecting the correct buffer and pH conditions.
Caption: Decision matrix for buffer selection and pH targeting based on detection method and specific enzyme requirements.
Module 4: Quantitative Data & Protocols
Table 1: CP Stability vs. pH (at 37°C)
Use this table to calculate the maximum allowable assay window.
| pH Condition | Half-Life (t1/2) | Dominant Decomposition Path | Suitability for Assay |
| pH 2.0 - 5.0 | < 2 min | Acid Hydrolysis | Unsuitable |
| pH 6.0 - 7.0 | ~ 45 - 60 min | Elimination to Cyanate | Good (Storage/Prep) |
| pH 7.5 - 8.0 | ~ 20 - 40 min | Elimination to Cyanate | Optimal (Balance) |
| pH 8.5 - 9.5 | < 15 min | Elimination + Hydrolysis | High Risk (Fast Assay Only) |
| pH > 10.0 | < 5 min | Alkaline Hydrolysis | Unsuitable |
Standard Operating Procedure: The "CP-Start" Assay
Validated for OTC and ATCase activity profiling.
-
Buffer Prep: Prepare 100 mM Triethanolamine (TEA) buffer at pH 7.8. Ensure temperature is equilibrated to 37°C before pH adjustment (Tris/TEA pH changes with temp).
-
Enzyme Mix: Dilute enzyme in TEA buffer containing 0.1% BSA (stabilizer).
-
Substrate 2 Addition: Add Ornithine (for OTC) or Aspartate (for ATCase) to the enzyme mix. Incubate for 5 minutes at 37°C.
-
Purpose: Allows ordered binding and temperature equilibration without CP degradation.
-
-
CP Preparation: Dissolve Carbamoyl Phosphate Lithium Salt in cold water/buffer immediately before use. Keep on ice.
-
Note: Do not store CP in solution. Weigh fresh powder for every experiment.
-
-
Initiation: Add CP to the Enzyme + Substrate 2 mix to start the reaction.
-
Measurement: Measure initial velocity (linear phase) within the first 2–5 minutes.
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions. Biochemistry, 3(9), 1238–1247.
-
Lusty, C. J., et al. (1979). Ornithine Transcarbamylase from Rat Liver: Kinetic Properties and Mechanism. Journal of Biological Chemistry, 254, 10030-10036.
-
Wang, J., et al. (2008). Mechanism of Thermal Decomposition of Carbamoyl Phosphate and Its Stabilization by Aspartate and Ornithine Transcarbamoylases.[1] Proceedings of the National Academy of Sciences, 105(44), 16918–16923.
-
Raushel, F. M., et al. (1998). Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. Biochemistry, 37(46), 16058–16069.
-
Kantrowitz, E. R., & Lipscomb, W. N. (1988). Escherichia coli Aspartate Transcarbamylase: The Relation between Structure and Function. Science, 241(4866), 669-674.
Sources
effect of temperature on disodium carbamoyl phosphate stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with disodium carbamoyl phosphate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions concerning the stability of this critical metabolic intermediate, with a focus on the effects of temperature. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Inherent Instability of Carbamoyl Phosphate
Carbamoyl phosphate (CP) is a vital metabolite in the urea cycle and pyrimidine biosynthesis.[1] However, it is a notoriously labile molecule in aqueous solutions, and its stability is highly dependent on temperature.[2][3] The thermal decomposition of CP is a critical factor to consider in experimental design, as its degradation can significantly impact the accuracy and reproducibility of your results. This guide will provide you with the necessary information to mitigate these challenges.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving disodium carbamoyl phosphate.
Issue 1: Inconsistent or Low Enzyme Activity in Assays Using Carbamoyl Phosphate
Possible Cause: Degradation of carbamoyl phosphate in your stock solution or reaction mixture due to elevated temperatures.
Scientific Rationale: Carbamoyl phosphate is highly susceptible to thermal degradation. At 37°C and physiological pH, its half-life is approximately 5 minutes.[2][3][4] This rapid breakdown can lead to a lower effective concentration of the substrate in your enzyme assay, resulting in apparently reduced enzyme activity.
Step-by-Step Troubleshooting:
-
Prepare Fresh Solutions: Always prepare carbamoyl phosphate solutions immediately before use. Do not store aqueous solutions, even at low temperatures, for extended periods.
-
Maintain Low Temperatures: Keep your stock solution on ice at all times. When setting up your reactions, ensure that all components are pre-chilled.
-
Minimize Incubation Time at Higher Temperatures: If your assay requires incubation at temperatures like 37°C, minimize the pre-incubation time of the reaction mixture before initiating the reaction (e.g., by adding the enzyme last).
-
Perform a Substrate Stability Control: In a separate reaction vessel, incubate your carbamoyl phosphate solution under the same conditions as your assay (buffer, temperature, time) but without the enzyme. Quantify the amount of remaining carbamoyl phosphate at the end of the incubation period to determine the extent of non-enzymatic degradation.
Issue 2: High Background Signal in Phosphate Quantification Assays (e.g., Malachite Green Assay)
Possible Cause: Spontaneous hydrolysis of carbamoyl phosphate in your sample, leading to the release of inorganic phosphate and a high background reading.
Scientific Rationale: The degradation of carbamoyl phosphate yields cyanate and inorganic phosphate.[2] Colorimetric assays for phosphate, such as the malachite green assay, will detect this spontaneously released phosphate, leading to an overestimation of enzyme activity or an unacceptably high background signal.[5][6]
Step-by-Step Troubleshooting:
-
Run a "No Enzyme" Control: Always include a control reaction that contains all components except the enzyme. This will allow you to measure the amount of phosphate released due to non-enzymatic degradation of carbamoyl phosphate under your assay conditions. Subtract this background value from your experimental readings.
-
Optimize Assay Conditions: If the background signal is excessively high, consider reducing the incubation time or temperature of your assay to minimize spontaneous hydrolysis.
-
Ensure Purity of Reagents: Verify that your buffer and other reagents are not contaminated with inorganic phosphate.[5] This can be checked by running a blank with the malachite green reagent.[5]
Frequently Asked Questions (FAQs)
Q1: How should I store solid disodium carbamoyl phosphate?
A1: The solid, salt form of disodium carbamoyl phosphate is chemically stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place.
Q2: What is the half-life of carbamoyl phosphate at different temperatures?
A2: The stability of carbamoyl phosphate is highly temperature-dependent. The following table summarizes its approximate half-life in aqueous solution at physiological pH.
| Temperature | Approximate Half-Life |
| 37°C (98.6°F) | ~5 minutes[2][3] |
| 75°C (167°F) | Exponential decrease with a first-order rate constant of 0.76 ± 0.05 min⁻¹[7] |
| 95-100°C (203-212°F) | < 2 seconds[2][8] |
Q3: What is the mechanism of carbamoyl phosphate degradation?
A3: The thermal decomposition of carbamoyl phosphate in aqueous solution near neutral pH is a two-step unimolecular elimination process. It involves an intramolecular proton transfer from the amino group to the phosphate oxygen, forming a transient six-membered ring. This is followed by the elimination of cyanate and the formation of a phosphate anion.[2]
Caption: Thermal degradation pathway of carbamoyl phosphate.
Q4: How can I accurately quantify the concentration of my carbamoyl phosphate stock solution?
A4: Due to its instability, it is crucial to determine the concentration of your freshly prepared carbamoyl phosphate solution. A common method is to measure the amount of inorganic phosphate released after complete acid hydrolysis.
Experimental Protocol: Quantification of Carbamoyl Phosphate via Acid Hydrolysis
-
Prepare a Dilution: Take a small aliquot of your freshly prepared carbamoyl phosphate solution and dilute it to an appropriate concentration for your phosphate assay (e.g., within the linear range of a malachite green assay).
-
Acid Hydrolysis: Add an equal volume of a strong acid (e.g., 1 M HCl) to your diluted sample.
-
Incubation: Incubate the mixture at a moderately elevated temperature (e.g., 60°C) for 15-30 minutes to ensure complete hydrolysis of carbamoyl phosphate to inorganic phosphate.
-
Neutralization: Cool the sample to room temperature and neutralize it with a suitable base (e.g., 1 M NaOH).
-
Phosphate Quantification: Use a standard phosphate quantification method, such as the malachite green assay, to measure the concentration of inorganic phosphate in the hydrolyzed sample.[5][6][9] The measured phosphate concentration will be equivalent to the initial concentration of carbamoyl phosphate.
-
Standard Curve: Always prepare a standard curve with known concentrations of a phosphate standard to ensure accurate quantification.[9]
Caption: Experimental workflow for quantifying carbamoyl phosphate.
Q5: Are there any ways to stabilize carbamoyl phosphate in solution?
A5: While it is inherently unstable, certain conditions can help preserve carbamoyl phosphate. Enzymes that utilize it as a substrate, such as aspartate transcarbamoylase and ornithine transcarbamoylase, have been shown to protect it from decomposition for extended periods when bound in their active sites.[2][8] For experimental purposes, the most effective strategy is to prepare solutions fresh and maintain them at low temperatures (on ice).
References
-
Hong, S., et al. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International Journal of Molecular Sciences, 19(6), 1779. [Link]
-
Purcarea, C., et al. (2003). The Aquifex aeolicus aspartate transcarbamoylase, an enzyme specialized for the efficient utilization of unstable carbamoyl phosphate at elevated temperature. Journal of Biological Chemistry, 278(52), 52924-52934. [Link]
-
Harris, K. M., et al. (2008). Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. Proceedings of the National Academy of Sciences, 105(44), 16918-16923. [Link]
-
Pascal, R., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports, 11(1), 1-13. [Link]
-
European Pharmacopoeia (Ph. Eur.) 10.0. (2020). 4.1.3. BUFFER SOLUTIONS. [Link]
-
Lamb, A., et al. (2014). The RidA subfamily of the Rid superfamily of proteins, a novel and ubiquitous family of enamine/imine deaminases. Journal of Biological Chemistry, 289(48), 33502-33518. [Link]
-
Gao, J., et al. (2012). Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation. Biochemistry, 51(24), 4879–4888. [Link]
-
Harris, K. M., et al. (2008). Mechanism of Thermal Decomposition of Carbamoyl Phosphate and Its Stabilization by Aspartate and Ornithine Transcarbamoylases. PubMed, 18987314. [Link]
-
Wikipedia contributors. (2023). Carbamoyl phosphate synthetase. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Carbamoyl phosphate. Wikipedia. [Link]
-
Various authors. (2013). Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay?. ResearchGate. [Link]
-
Pascal, R., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports, 11(1), 1-13. [Link]
-
Lue, P. F., & Kaplan, J. G. (1970). The reversibility of carbamoyl phosphate synthetase. The rate of carbamoyl phosphate synthetase, measured in an uncoupled reaction by converting carbamoyl phosphate to urea, was assayed versus protein concentration for 41 g/ml E. coli CPSase (), 10 g/ml, S. faecalis carbamate kinase (E), and 23 mg/ml of partially purified C B ApD (q). ResearchGate. [Link]
-
Bioworld Technology, Inc. (n.d.). Malachite Green Phosphate Assay Kit User Manual. [Link]
-
Provost, J. J., & Wallert, M. A. (2015). Phosphate Assay Malachite Green. University of San Diego. [Link]
-
MedTube. (2020, July 26). carbamoyl phosphate synthetase 1 [Video]. YouTube. [Link]
Sources
- 1. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biogot.com [biogot.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Quantifying Carbamoyl Phosphate (CP) in Complex Samples
Introduction: The "Ghost" Metabolite
Quantifying Carbamoyl Phosphate (CP) is one of the most persistent challenges in metabolic biochemistry. As the entry point for nitrogen into the urea cycle and a precursor for pyrimidine biosynthesis, its biological importance is undeniable. However, its chemical nature presents a paradox: it is a high-energy intermediate designed to be reactive, which makes it inherently unstable outside the protective pocket of an enzyme.
The Core Challenge: CP has a half-life of approximately 5 minutes at 37°C at physiological pH and decomposes in <2 seconds at 100°C [1, 2].[1][2] In complex samples (tissue homogenates, cell lysates), spontaneous hydrolysis into cyanate and inorganic phosphate (
This guide provides a validated workflow to arrest this degradation and quantify CP with specificity.
Module 1: Sample Preparation & Stabilization
Status: Critical Objective: Prevent spontaneous hydrolysis and enzymatic degradation during extraction.
The "Cold-Acid" Protocol
Standard lysis buffers (RIPA, Tris-HCl) are insufficient. You must use a deproteinization method that simultaneously quenches metabolic activity and stabilizes the phosphate bond.
Reagents:
-
Extraction Solvent: 0.5 M Perchloric Acid (PCA), ice-cold.
-
Neutralization Buffer: 2 M
or 3 M . -
Liquid Nitrogen (
).
Step-by-Step Workflow:
-
Flash Freezing:
-
Tissue: Clamp tissue immediately in
pre-cooled tongs (Wollenberger clamp). Do not allow slow freezing; ice crystal formation can rupture mitochondria, releasing phosphatases. -
Cells: Rapidly aspirate media and quench plates directly with
.
-
-
Powderization:
-
Grind sample to a fine powder under liquid nitrogen using a mortar and pestle. Do not let the sample thaw.
-
-
Acid Extraction:
-
Add 5 volumes of ice-cold 0.5 M PCA to the powder.
-
Homogenize briefly (polytron or sonication) on ice (<10 sec bursts) to minimize heat generation.
-
-
Centrifugation:
-
Spin at 12,000 x g for 5 min at 4°C .
-
Collect the supernatant (contains CP). Discard the protein pellet.
-
-
Neutralization (The Danger Zone):
-
Slowly add Neutralization Buffer to the supernatant while vortexing.
-
Target pH: 6.5 – 7.0. Warning: pH > 7.5 accelerates CP hydrolysis; pH < 5.0 destabilizes the coupling enzymes in downstream assays.
-
Centrifuge again to remove the Potassium Perchlorate (
) precipitate. -
Assay Immediately. CP in neutralized extracts degrades ~10% per hour even on ice.
-
Visualization: Sample Integrity Workflow
Caption: Critical path for CP extraction. Deviations in temperature or pH control lead to irreversible hydrolysis.
Module 2: Analytical Methods & Troubleshooting
Status: Active
Objective: Distinguish CP from Inorganic Phosphate (
Method A: Enzymatic Coupling (The Gold Standard)
Direct detection of CP is difficult due to the lack of a specific chromophore. The most robust method couples CP consumption to NADPH production.
Principle:
-
Reaction 1:
-
Reaction 2:
-
Reaction 3:
Protocol:
-
Buffer: 50 mM Triethanolamine (pH 7.4), 10 mM
, 1 mM EDTA. -
Substrates: 1 mM ADP, 5 mM Glucose, 0.5 mM
. -
Helper Enzymes: Hexokinase (2 U), G6PDH (2 U).
-
Start Reagent: Carbamate Kinase (CK).
Procedure:
-
Add neutralized sample to the reaction mix (minus CK).
-
Record baseline absorbance/fluorescence (340 nm / Ex 340 Em 460) to account for endogenous ATP/NADPH.
-
Add Carbamate Kinase .
-
Measure the increase in signal. The
NADPH is stoichiometric to CP [3].
Method B: OTC-Coupled Colorimetric Assay
Useful if Carbamate Kinase is unavailable or if ATP background is prohibitively high.
Principle:
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| High Background (Method A) | Endogenous ATP in tissue. | Run a "Sample Blank" without Carbamate Kinase. Subtract this baseline from the final reading. |
| Signal Drift (Decreasing) | CP hydrolysis during the assay. | Ensure assay buffer is at pH 7.4 exactly. Perform the assay at 25°C, not 37°C, to slow spontaneous degradation. |
| Low Recovery (<50%) | Incomplete extraction or pH overshoot. | Check the pH of the neutralized extract. If >7.5, CP degraded. If <6.0, enzymes are inhibited. |
| Interference (Method B) | Urea present in sample.[3] | Urea reacts with diacetyl monoxime. Treat samples with Urease before the OTC step if analyzing urine or kidney tissue. |
Module 3: Specificity & Interference
FAQ: Why can't I use a standard Phosphate Assay (Molybdenum Blue)?
Answer: You cannot distinguish CP from inorganic phosphate (
-
The Trap: Molybdenum blue assays require acidic conditions.[4] Acid rapidly hydrolyzes CP into
. Therefore, a standard phosphate test measures , yielding a massive overestimation of and no specific data on CP. -
The Solution: If you must measure
in the presence of CP, you must use a method that operates at neutral pH or subtract the CP contribution determined by the enzymatic method.
Visualization: The Hydrolysis Trap
Caption: Mechanism of interference in non-enzymatic phosphate assays. Acidic reagents destroy the analyte.
References
-
MDPI. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). Mechanism of Thermal Decomposition of Carbamoyl Phosphate and Its Stabilization by Aspartate and Ornithine Transcarbamoylases. Retrieved from [Link]
-
PubMed. Fluorimetric determination of carbamoyl phosphate. Retrieved from [Link]
-
Conduct Science. (2019). Quantitative Phosphate Protocol. Retrieved from [Link]
-
UCL Discovery. (2023). Genetic Therapy Approaches for Ornithine Transcarbamylase Deficiency. Retrieved from [Link]
Sources
Technical Guide: Stability & Solubility of Disodium Carbamoyl Phosphate
Subject: Preventing Precipitation and Hydrolytic Degradation in Enzymatic Assays Target Analyte: Disodium Carbamoyl Phosphate (CP) Application: Ornithine Transcarbamylase (OTC), Aspartate Transcarbamylase (ATCase), and Carbamoyl Phosphate Synthetase (CPS) Assays.
The Core Problem: It Likely Isn't CP Precipitating
If you observe turbidity or precipitation in your assay, it is statistically unlikely to be disodium carbamoyl phosphate itself. Disodium CP is highly soluble in water (>100 mg/mL).
The "precipitate" is almost invariably a secondary artifact of degradation .
The Mechanism of Failure
Carbamoyl phosphate is an acid-labile, thermally unstable anhydride. In aqueous solution, it undergoes rapid hydrolysis. The degradation product—Inorganic Phosphate (
-
Hydrolysis: CP hydrolyzes into Cyanate and Inorganic Phosphate (
). -
Interaction: Most CP-dependent enzymes (like OTC) require divalent cations (e.g.,
, , or ) as cofactors. -
The Crash: The liberated
reacts with these metal ions to form insoluble salts (e.g., Magnesium Phosphate), which appear as a white precipitate or "fog."
Visualizing the Failure Cascade
The following diagram illustrates how improper handling leads to the "Phantom Precipitate."
Figure 1: The degradation pathway showing how CP hydrolysis leads to inorganic phosphate accumulation and subsequent precipitation with assay cofactors.
Protocol: "Just-in-Time" Stock Preparation
To avoid precipitation, you must minimize the generation of inorganic phosphate. Follow this strict cold-chain protocol.
Critical Rules
-
NEVER freeze aqueous CP solutions. The freezing process changes pH locally and accelerates hydrolysis (the "freeze-concentration effect").
-
NEVER filter sterilize unless absolutely necessary (filters retain volume and warm the solution).
-
ALWAYS prepare fresh immediately before the assay starts.
Step-by-Step Preparation Guide
| Parameter | Specification | Rationale |
| Solvent | Cold deionized water ( | Low temp slows hydrolysis ( |
| Weighing | Weigh dry powder into pre-chilled tube | Prevents heating during transfer. |
| Dissolution | Vortex briefly (5-10 sec) | CP dissolves instantly. Extended vortexing generates heat. |
| Storage | On wet ice (Max 30 mins) | Hydrolysis is continuous; use immediately. |
| Discard | After 60 mins | Accumulation of |
Assay Buffer Optimization
If you are running a kinetic assay (e.g., OTC activity), the buffer composition is the primary driver of precipitation.
The "Phosphate Trap"
Many researchers habitually use Potassium Phosphate buffers. Do not use phosphate buffers with Carbamoyl Phosphate.
-
Reason 1: You cannot measure product formation (often
release) against a high phosphate background. -
Reason 2: It lowers the solubility product (
) threshold for your metal cofactors, causing immediate precipitation.
Recommended Buffer Systems
Switch to Good's Buffers which have low metal-binding affinity:
-
HEPES (pH 7.0 - 8.0): Ideal for OTC and CPS assays.
-
Triethanolamine (TEA): Common historical standard for OTC.
-
MOPS: Excellent stability at physiological pH.
Workflow Decision Tree
Figure 2: Decision logic for buffer selection and reagent addition order to prevent precipitation.
Troubleshooting & FAQs
Q1: The powder in the bottle won't dissolve and looks white/chalky.
Diagnosis: Your stock bottle has been compromised by moisture.
Explanation: Disodium CP is hygroscopic. If moisture enters the bottle during storage, it hydrolyzes into sodium phosphate (insoluble in ethanol, soluble in water but slow) and cyanate.
Solution: Discard the bottle. Fresh CP should be a loose white powder that dissolves clear and colorless instantly in water. Store new bottles with desiccant at
Q2: I see a precipitate immediately upon adding CP to the reaction mix.
Diagnosis: Metal-Phosphate crash.
Explanation: Your CP stock may be old (high
-
Make fresh CP stock.
-
Reduce
concentration if possible (maintain but below precipitation threshold). -
Ensure your buffer pH is not drifting >8.5 (precipitation risk increases with pH).
Q3: Can I freeze aliquots of CP stock?
Answer: No. Reasoning: Unlike DNA or proteins, CP is a small anhydride molecule. Freezing concentrates protons and solutes into liquid pockets before solidification, creating "micro-reactors" that accelerate acid hydrolysis. You will thaw a solution of phosphate and cyanate, which will inhibit your enzyme (Cyanate is a carbamoylating agent that attacks enzyme active site cysteines).
Q4: My assay signal is decreasing over time (drift).
Diagnosis: Substrate depletion via hydrolysis.
Solution: CP has a half-life of ~40-80 minutes at pH 7.0-7.5 at
-
Keep assay times short (< 20 mins).
-
If running long kinetics, use a CP regenerating system (e.g., Carbamate Kinase + ATP), though this is complex.
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions. Biochemistry, 3(9), 1238–1247.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 278, Carbamoyl phosphate. PubChem.
-
Sigma-Aldrich. (n.d.). Troubleshooting Precipitates in Cell Culture and Assays. Merck/Sigma Technical Guides.
-
Aliri Bioanalysis. (n.d.). Validation of LC/MS method for Ornithine Carbamoyltransferase (OTC) activity. Aliri Bio.
Technical Support Center: Troubleshooting Inconsistent Results in Urea Cycle Enzyme Assays
Welcome to the technical support center for urea cycle enzyme assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring the activity of these critical enzymes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to achieve consistent and reliable results. This resource is structured to anticipate the challenges you may face and to provide clear, actionable solutions.
Introduction to Urea Cycle Enzyme Assays
The urea cycle is a vital metabolic pathway that converts toxic ammonia, a byproduct of protein catabolism, into urea for excretion.[1] This process primarily occurs in the liver and involves a series of five core enzymatic reactions. Deficiencies in any of these enzymes can lead to life-threatening hyperammonemia and are known as urea cycle disorders (UCDs).[2] Accurate measurement of the activity of these enzymes is crucial for the diagnosis of UCDs, for research into their pathophysiology, and for the development of novel therapies.
Urea cycle enzyme assays typically rely on spectrophotometric, fluorometric, or radiometric methods to quantify the consumption of a substrate or the formation of a product. While powerful, these assays are susceptible to a variety of factors that can lead to inconsistent and unreliable results. This guide will provide a systematic approach to troubleshooting these issues.
General Troubleshooting Principles for Enzymatic Assays
Before delving into the specifics of each urea cycle enzyme, it is essential to understand the common pitfalls that can affect any enzymatic assay. Many inconsistencies can be resolved by a careful review of general laboratory practices.
Foundational Checks for All Assays
-
Reagent Quality and Preparation: Always use high-purity reagents and freshly prepared buffers. Thaw all components completely and mix gently but thoroughly before use to avoid concentration gradients.[3]
-
Temperature Control: Ensure that all assay components, including buffers and samples, are at the recommended temperature before initiating the reaction.[3] Most enzymatic reactions are highly sensitive to temperature fluctuations.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. Small errors in volume can lead to significant variations in results.
-
Plate and Wavelength Selection: For plate-based assays, use the appropriate type of plate (e.g., clear for colorimetric, black for fluorescent assays) and ensure the plate reader is set to the correct wavelength.[3]
-
Controls are Non-Negotiable: Always include appropriate controls in your experimental design.
-
Blank/Negative Control (No Enzyme/No Substrate): This helps to determine the background signal from the assay components themselves.
-
Positive Control: A sample with known enzyme activity to validate that the assay is working correctly.
-
Sample-Specific Controls: For some samples, it may be necessary to run a control without the substrate to account for interfering substances in the sample matrix.[4]
-
Enzyme-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for each of the five core urea cycle enzymes.
Carbamoyl Phosphate Synthetase I (CPS1)
CPS1 is a mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle: the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP.[5]
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Activity | 1. Inactive Enzyme: CPS1 is a complex, allosterically regulated enzyme that can be unstable. Improper sample handling or storage can lead to loss of activity. | • Sample Preparation: For tissue samples, homogenize gently in a buffer containing protease inhibitors and a mitochondrial stabilizing agent like sucrose. Isolate mitochondria quickly on ice to preserve enzyme integrity. • Storage: Store tissue homogenates or isolated mitochondria at -80°C and avoid repeated freeze-thaw cycles. • Activator Requirement: Ensure the assay buffer contains the allosteric activator N-acetylglutamate (NAG), which is essential for CPS1 activity.[6] |
| 2. Substrate/Cofactor Degradation: ATP is prone to hydrolysis, especially at non-optimal pH and temperature. | • Fresh Reagents: Prepare ATP solutions fresh and keep them on ice. Ensure the final pH of the reaction mixture is within the optimal range for CPS1 (typically around 7.4-7.8). | |
| 3. Sub-optimal Assay Conditions: Incorrect pH, temperature, or ion concentrations can drastically reduce enzyme activity. | • Optimize Conditions: Verify the pH of your assay buffer. The optimal temperature for human CPS1 is typically 37°C. Ensure the correct concentrations of Mg²⁺ and K⁺, which are important for CPS1 activity. | |
| High Background Signal | 1. Non-enzymatic ATP Hydrolysis: ATP can be hydrolyzed non-enzymatically, leading to a high background in assays that measure ADP or phosphate production. | • Run a "No Enzyme" Control: This will quantify the rate of non-enzymatic ATP hydrolysis. Subtract this rate from your sample measurements. • Reagent Purity: Use high-purity ATP to minimize contamination with ADP. |
| 2. Contaminating ATPase Activity: Samples may contain other ATPases that contribute to the background signal. | • Specific Inhibitors: If known contaminating ATPases are present, consider adding their specific inhibitors to the assay mixture (ensure they do not inhibit CPS1). | |
| Inconsistent Replicates | 1. Poor Mixing: Incomplete mixing of the viscous mitochondrial preparation or assay reagents can lead to variability. | • Thorough Mixing: Ensure gentle but thorough mixing after the addition of each reagent, especially the enzyme sample. |
| 2. Pipetting Errors: Small volumes of concentrated reagents are often used, making the assay sensitive to pipetting inaccuracies. | • Master Mix: Prepare a master mix of all common reagents to minimize pipetting errors between wells.[3] |
Ornithine Transcarbamylase (OTC)
OTC is a mitochondrial enzyme that catalyzes the formation of citrulline from carbamoyl phosphate and ornithine.[7] OTC deficiency is the most common urea cycle disorder.[8]
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Activity | 1. Carbamoyl Phosphate Instability: Carbamoyl phosphate is highly unstable in aqueous solutions and degrades rapidly. | • Fresh Preparation: Prepare carbamoyl phosphate solutions immediately before use and keep them on ice. Do not use previously frozen and thawed solutions. |
| 2. Sub-optimal pH: OTC activity is highly pH-dependent, with a sharp optimal pH around 7.7-8.0. | • Verify Buffer pH: Ensure the final pH of the reaction mixture is within the optimal range. Small deviations can lead to significant loss of activity. | |
| 3. Sample Quality: Similar to CPS1, OTC is a mitochondrial enzyme and requires proper sample handling to maintain its activity. | • Mitochondrial Integrity: Follow the same sample preparation guidelines as for CPS1, focusing on maintaining mitochondrial integrity. | |
| High Background Signal | 1. Spontaneous Citrulline Formation: Under certain conditions, non-enzymatic formation of citrulline can occur. | • Run a "No Enzyme" Control: This is crucial to correct for any non-enzymatic citrulline formation. |
| 2. Interfering Substances in Sample: Some compounds in biological samples can react with the colorimetric reagents used to detect citrulline. | • Sample Deproteinization: For colorimetric assays, deproteinize the sample (e.g., with perchloric acid) before the color development step to remove interfering proteins. • Sample Blank: Run a parallel reaction for each sample where the reaction is stopped at time zero to measure endogenous interfering substances. | |
| Non-linear Reaction Rate | 1. Substrate Depletion: If the enzyme concentration is too high or the substrate concentrations are too low, the reaction may not be linear over the desired time course. | • Optimize Enzyme/Substrate Concentrations: Perform pilot experiments with varying enzyme and substrate concentrations to find conditions that result in a linear reaction rate for the desired incubation time. |
| 2. Product Inhibition: High concentrations of citrulline or phosphate can inhibit OTC activity. | • Time Course Experiment: Run a time course experiment to ensure the reaction rate is linear. If the rate decreases over time, you may be observing product inhibition. Reduce the incubation time or dilute the enzyme. |
Argininosuccinate Synthetase (ASS)
ASS is a cytosolic enzyme that catalyzes the condensation of citrulline and aspartate to form argininosuccinate, in an ATP-dependent reaction.[9]
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Activity | 1. ATP Degradation: As with the CPS1 assay, the stability of ATP is critical. | • Fresh ATP: Prepare ATP solutions fresh and keep them on ice. |
| 2. Enzyme Instability: ASS can be labile, especially in dilute solutions. | • Stabilizing Agents: Include glycerol or other stabilizing agents in the enzyme storage and assay buffers. • Protein Concentration: Avoid excessive dilution of the enzyme sample. | |
| 3. Coupled Enzyme Assay Issues: Many ASS assays are coupled to the measurement of pyrophosphate (PPi) or AMP. The coupling enzymes may be the source of the problem. | • Validate Coupling System: Ensure the coupling enzymes are not rate-limiting by adding a known amount of the intermediate product (e.g., PPi or AMP) and confirming its rapid conversion to the final signal.[10] | |
| High Background Signal | 1. Contamination of Reagents with Product: Contamination of substrates with argininosuccinate, or of ATP with PPi or AMP, will lead to a high background. | • High-Purity Reagents: Use the highest purity substrates and cofactors available. • Run "No Enzyme" and "No Substrate" Controls: These will help identify the source of the high background. |
| 2. Non-specific Nucleotide Hydrolysis: Other enzymes in the sample may hydrolyze ATP. | • Sample Blank: A sample blank (without citrulline or aspartate) can help to quantify and correct for this background activity. | |
| Variable Results | 1. Inconsistent Sample Preparation: ASS is a cytosolic enzyme, so complete cell lysis is required to release it. Incomplete lysis will result in underestimation of activity. | • Optimize Lysis: Use a validated lysis protocol. For tissue homogenates, ensure complete disruption of the tissue architecture.[11] |
| 2. pH Shift During Reaction: The reaction consumes protons, which can lead to a change in pH if the buffer capacity is insufficient. | • Adequate Buffering: Use a buffer with sufficient capacity at the optimal pH of the enzyme (typically around 7.5). |
Argininosuccinate Lyase (ASL)
ASL is a cytosolic enzyme that cleaves argininosuccinate into arginine and fumarate.[2]
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Activity | 1. Substrate Instability: Argininosuccinate can be unstable, particularly at non-neutral pH. | • Proper Substrate Handling: Store argininosuccinate according to the manufacturer's instructions. Prepare solutions fresh and adjust the pH to the desired assay condition immediately before use. |
| 2. Incomplete Cell Lysis: As a cytosolic enzyme, complete release from cells is necessary for accurate measurement. | • Verify Lysis Efficiency: Use a robust cell lysis method and confirm its effectiveness, for example, by microscopy or by measuring the activity of a known cytosolic marker enzyme. | |
| High Background (Fumarate Detection Assays) | 1. Endogenous Fumarate in Samples: Biological samples can contain significant amounts of fumarate, which will be detected by the assay. | • Sample Blank: For each sample, run a control reaction without the argininosuccinate substrate to measure the endogenous fumarate concentration. Subtract this value from the result of the complete reaction. |
| 2. Non-specific Dehydrogenase Activity: If the assay is coupled to the measurement of fumarate via malate dehydrogenase and NADH production, other dehydrogenases in the sample could contribute to the signal. | • Control for Dehydrogenases: Run a control reaction without the coupling enzyme (fumarase) to assess the level of non-specific dehydrogenase activity. | |
| Inconsistent Results | 1. Sample Matrix Effects: Components in the sample matrix can interfere with the assay. | • Sample Dilution: Analyze a dilution series of your sample to check for linearity. Non-linearity may indicate the presence of interfering substances.[4] |
| 2. Pipetting Viscous Samples: Tissue homogenates can be viscous, leading to pipetting errors. | • Careful Pipetting: Pipette viscous samples slowly and ensure complete dispensing. Consider using positive displacement pipettes. |
Arginase (ARG1 & ARG2)
Arginase catalyzes the final step of the urea cycle, the hydrolysis of arginine to urea and ornithine. There are two isoforms, ARG1 (cytosolic, predominant in the liver) and ARG2 (mitochondrial, expressed in various tissues).[3]
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Activity | 1. Requirement for Metal Cofactor: Arginase is a manganese-dependent enzyme. Insufficient Mn²⁺ will result in low activity. | • Enzyme Activation: Pre-incubate the enzyme sample with a solution containing MnCl₂ to ensure the enzyme is fully activated. The optimal concentration and incubation time should be determined empirically. |
| 2. Sub-optimal pH: Arginase has a high optimal pH, typically around 9.5. | • High pH Buffer: Use a buffer that is effective at this high pH, such as glycine or borate buffers. | |
| 3. Endogenous Inhibitors: Some biological samples contain endogenous inhibitors of arginase, such as ornithine and other amino acids. | • Sample Dilution: Diluting the sample can reduce the concentration of inhibitors to a level that does not significantly affect the assay. | |
| High Background (Urea Detection) | 1. Endogenous Urea in Samples: Biological samples, especially serum and urine, contain high levels of urea. | • Urea Removal: For samples with high endogenous urea, it may be necessary to remove it prior to the assay, for example, by using urease to degrade the urea followed by removal of the resulting ammonia, or by using a spin column. • Sample Blank: A control reaction without added arginine is essential to measure and subtract the endogenous urea.[4] |
| 2. Interference with Urea Detection Reagents: Some compounds can interfere with the colorimetric reagents used for urea detection (e.g., diacetyl monoxime). | • Standard Addition: To check for matrix interference, spike a known amount of urea into a sample and measure the recovery. Low recovery indicates interference. | |
| Inconsistent Results | 1. Substrate Inhibition: At very high concentrations, arginine can inhibit arginase activity. | • Substrate Titration: Perform a substrate titration to determine the optimal arginine concentration and to identify the concentration at which substrate inhibition becomes significant. |
| 2. Interference from other Amino Acids: High concentrations of other amino acids, such as lysine and ornithine, can competitively inhibit arginase. | • Consider Sample Type: Be aware of the amino acid composition of your sample. If high levels of inhibitory amino acids are expected, sample dilution may be necessary. |
Experimental Workflows and Protocols
General Workflow for a Urea Cycle Enzyme Assay
The following diagram illustrates a typical workflow for measuring the activity of a urea cycle enzyme.
Caption: General workflow for a typical urea cycle enzyme assay.
Protocol: Colorimetric Assay for Arginase Activity
This protocol is adapted from established methods and is designed to measure arginase activity by quantifying the production of urea.
Materials:
-
L-Arginine solution (0.5 M, pH 9.7)
-
MnCl₂ solution (10 mM)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Urea color reagent A (e.g., containing diacetyl monoxime)
-
Urea color reagent B (e.g., containing thiosemicarbazide)
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in Tris-HCl buffer containing protease inhibitors. Centrifuge to remove debris and collect the supernatant.
-
Enzyme Activation: In a microcentrifuge tube, mix 25 µL of sample lysate with 25 µL of Tris-HCl buffer containing 10 mM MnCl₂. Incubate at 55-60°C for 10 minutes to activate the arginase.
-
Arginine Hydrolysis: Add 50 µL of pre-warmed (37°C) L-arginine solution to each tube. Incubate at 37°C for 60 minutes.
-
Stop Reaction: Stop the reaction by adding 400 µL of an acid mixture (e.g., H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio).
-
Urea Detection: Add 25 µL of urea color reagent A to each tube, mix, and then add 400 µL of urea color reagent B.
-
Color Development: Incubate at 100°C for 10 minutes.
-
Measurement: Cool the tubes to room temperature and transfer 200 µL from each tube to a 96-well plate. Measure the absorbance at 520 nm.
-
Calculation: Determine the urea concentration in the samples by comparing their absorbance to the urea standard curve.
The Urea Cycle Pathway
Understanding the complete pathway is essential for troubleshooting, as the accumulation or depletion of specific metabolites can provide clues to which enzyme may be problematic.
Caption: The Urea Cycle Pathway indicating cellular localization.
Frequently Asked Questions (FAQs)
Q1: My enzyme activity is very low across all my samples, but my positive control is working. What should I check first?
A: If the positive control is working, the issue likely lies with your samples. The first things to investigate are:
-
Sample Preparation and Storage: Ensure that your samples were processed and stored correctly to maintain enzyme stability. For mitochondrial enzymes like CPS1 and OTC, mitochondrial integrity is key.
-
Presence of Inhibitors: Your samples may contain endogenous inhibitors. Try diluting your sample to see if the specific activity increases.
-
Protein Concentration: Ensure you are loading an adequate amount of protein in your assay. Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates.
Q2: I see a high signal in my "no enzyme" blank. What does this mean?
A: A high signal in your negative control indicates a problem with the assay components or non-enzymatic reactions.
-
Substrate Instability: The substrate may be spontaneously breaking down to form the product you are detecting. This is a known issue with carbamoyl phosphate in the OTC assay.
-
Reagent Contamination: One of your reagents may be contaminated with the product you are measuring.
-
Interfering Substances: The reagents themselves may be reacting to produce a signal.
Q3: The reaction rate in my assay is not linear. How do I fix this?
A: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the reaction is proceeding too quickly, the substrate concentration will decrease, and the reaction will slow down. Try using less enzyme or a shorter incubation time.
-
Product Inhibition: The accumulation of product can inhibit the enzyme. Again, using less enzyme or a shorter incubation time can help.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions and losing activity over time.
Q4: My results are not reproducible between experiments. What are the most common causes of poor reproducibility?
A: Poor reproducibility is a common and frustrating problem. The most frequent culprits are:
-
Reagent Preparation: Inconsistencies in the preparation of buffers, substrates, or cofactors can lead to significant variability. Always prepare fresh reagents where possible, and use precise measurements.
-
Temperature Fluctuations: Even small differences in incubation temperature between experiments can affect enzyme activity.
-
Pipetting Inaccuracy: This is a major source of error. Ensure your pipettes are calibrated and use consistent technique.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing enzyme preparations or sensitive reagents can lead to a gradual loss of activity. Aliquot your samples and reagents to avoid this.[3]
This guide provides a comprehensive framework for troubleshooting urea cycle enzyme assays. By understanding the underlying principles of each assay and being mindful of the potential pitfalls, you can significantly improve the consistency and reliability of your results.
References
-
Wikipedia. (n.d.). Carbamoyl phosphate synthetase I. Retrieved February 2, 2026, from [Link]
-
WIPO Patentscope. (2020, October 22). WO/2020/214694 TREATMENT FOR RESTORING UREAGENESIS IN CARBAMOYL PHOSPHATE SYNTHETASE 1 DEFICIENCY. Retrieved February 2, 2026, from [Link]
-
Orphanet. (n.d.). Carbamoyl-phosphate synthetase 1 deficiency. Retrieved February 2, 2026, from [Link]
-
MedlinePlus. (2013, February 1). CPS1 gene. Retrieved February 2, 2026, from [Link]
-
Guffon, N., et al. (2017). Targeting CPS1 in the treatment of Carbamoyl phosphate synthetase (CPS1) deficiency, a urea cycle disorder. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Medscape. (2024, February 2). Ornithine Transcarbamylase (OTC) Deficiency. Retrieved February 2, 2026, from [Link]
-
Medvix Publications. (2023, October 11). Development and Validation of Spectroscopic Method for Determination of L- Ornithine L-Aspartate in Commercial Dosage Form. Retrieved February 2, 2026, from [Link]
-
Picmonic. (n.d.). Ornithine Transcarbamylase Deficiency PDF. Retrieved February 2, 2026, from [Link]
-
StatPearls. (2024, February 26). Ornithine Transcarbamylase Deficiency. Retrieved February 2, 2026, from [Link]
-
Sandiego. (n.d.). MDH Assay Enzyme Hints & Tips. Retrieved February 2, 2026, from [Link]
- Chen, Y., et al. (2023). Clinical, biochemical and genetic characteristics of patients with argininosuccinate lyase deficiency from a single center cohort in China. Orphanet Journal of Rare Diseases.
-
Cell Biolabs, Inc. (n.d.). Urea Assay Kit (Colorimetric). Retrieved February 2, 2026, from [Link]
- Häberle, J., et al. (2012). Suggested guidelines for the diagnosis and management of urea cycle disorders. Orphanet Journal of Rare Diseases.
-
PubMed. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Control and regulation of pathways via negative feedback. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Transcriptome Analysis of Dimethyl Fumarate Inhibiting the Growth of Aspergillus carbonarius. Retrieved February 2, 2026, from [Link]
-
SciSpace. (2013, April 22). A Modified Spectrophotometric and Methodical Approach to Find Novel Inhibitors of Ornithine Decarboxylase Enzyme. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, July 15). Tissue sample preparation in bioanalytical assays. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Restoring ornithine transcarbamylase (OTC) activity in an OTC‐deficient mouse model using LUNAR‐OTC mRNA. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2021, March 18). Cytosolic Delivery of Argininosuccinate Synthetase Using a Cell-Permeant Miniature Protein. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2011). DETERMINATION OF CITRULLINE CONTENT AND ANTIOXIDANT ACTIVITY IN MELONS FOR GREEN CONSUMPTION. Retrieved February 2, 2026, from [Link]
-
Quora. (2016, February 5). What happens if we add urea to enzyme catalyzed reactions?. Retrieved February 2, 2026, from [Link]
-
MDPI. (2023, August 8). Genetic Therapy Approaches for Ornithine Transcarbamylase Deficiency. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2003, August). Determination of Mammalian Arginase Activity. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2002, August). Argininosuccinate synthase: At the center of arginine metabolism. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (2022, November 21). Validation and Optimization of a Stable Isotope-Labeled Substrate Assay for Measuring AGAT Activity. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, August). Argininosuccinate Lyase Deficiency. Retrieved February 2, 2026, from [Link]
-
BYJU'S. (n.d.). Steps of the Urea Cycle. Retrieved February 2, 2026, from [Link]
-
Rupa Health. (2023, February 20). Ornithine Transcarbamylase (OTC) Deficiency: A Complete Guide. Retrieved February 2, 2026, from [Link]
-
PubMed. (2022, August 9). MR Spectroscopy for Detecting Fumarate Hydratase Deficiency in Hereditary Leiomyomatosis and Renal Cell Carcinoma Syndrome. Retrieved February 2, 2026, from [Link]
-
PubMed Central. (n.d.). Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, August). Argininosuccinate Lyase Deficiency. Retrieved February 2, 2026, from [Link]
-
PubMed. (n.d.). Spectrophotometric assay for ornithine decarboxylase. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014, July 15). Tissue sample preparation in bioanalytical assays. Retrieved February 2, 2026, from [Link]
-
TSI Journals. (2006, October 11). A Rapid Quantitative Determination Method Of L-Ornithine. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). The Challenge of Dimethyl Fumarate Repurposing in Eye Pathologies. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2017, January 27). Help with coupled enzymatic assay?. Retrieved February 2, 2026, from [Link]
-
DAV University. (n.d.). Urea Cycle. Retrieved February 2, 2026, from [Link]
-
Cigna. (2022, December 19). Clinical Guideline Urea Cycle Disorder (UCD) Treatment Agents. Retrieved February 2, 2026, from [Link]
-
AccessPediatrics. (n.d.). Argininosuccinic Acid Lyase Deficiency (ASLD). Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2012, January 3). Suggested Guidelines for the Diagnosis and Management of Urea Cycle Disorders. Retrieved February 2, 2026, from [Link]
-
VUMIE. (n.d.). Ornithine decarboxylase test. Retrieved February 2, 2026, from [Link]
-
BYJU'S. (n.d.). Steps of the Urea Cycle. Retrieved February 2, 2026, from [Link]
-
PubMed. (2015, September 1). Colorimetric and fluorometric discrimination of geometrical isomers (maleic acid vs fumaric acid) with real-time detection of maleic acid in solution and food additives. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Serum α-Glucosidase Activity as a New Parameter of Negative Energy Balance in Dairy Cows. Retrieved February 2, 2026, from [Link]
Sources
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Ornithine Transcarbamylase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Comparative Guide: Carbamoyl Phosphate vs. Cyanate as Substrates
Executive Summary
In the study of carbamoyltransferases—specifically Ornithine Transcarbamylase (OTC) and Aspartate Transcarbamoylase (ATCase)—the distinction between Carbamoyl Phosphate (CP) and Cyanate (NCO⁻) is often a source of experimental error. While chemically related (cyanate is the decomposition product of CP), their roles in enzymology are diametrically opposed.
Carbamoyl Phosphate is the high-energy, physiological substrate required to drive the urea cycle and pyrimidine biosynthesis.[1][2] Cyanate , conversely, acts primarily as a suicide substrate or carbamoylating inhibitor, often used to probe active site cysteine or lysine residues. This guide delineates their physicochemical differences, kinetic behaviors, and specific experimental applications.
Part 1: Mechanistic Foundations
The Decomposition Pathway
Understanding the relationship between these two molecules is critical for experimental timing. CP is thermally labile.[2] In aqueous solution at physiological pH, CP decomposes via a unimolecular elimination mechanism to yield cyanate and orthophosphate (
Key Insight: If your CP stock is old or has been left at room temperature, you are likely inhibiting your enzyme with cyanate rather than measuring its activity.
Figure 1: The decomposition pathway of Carbamoyl Phosphate into Cyanate and Phosphate.[2][3] Note that Cyanate subsequently reacts non-enzymatically with protein nucleophiles.
Physicochemical Comparison
| Feature | Carbamoyl Phosphate (CP) | Cyanate (NCO⁻ / HNCO) |
| Role | Physiological Substrate (Donor) | Decomposition Product / Inhibitor |
| Thermodynamics | High-energy phosphate anhydride bond | Stable resonance structure |
| Stability ( | ~40-60 min at 37°C (pH 7.4) | Stable (years as salt) |
| Reactivity | Enzymatic transfer of carbamoyl group | Non-specific nucleophilic attack |
| pH Sensitivity | Acid labile; decomposes to | Forms Isocyanic acid ( |
Part 2: Enzymological Performance (OTC Case Study)
In the context of Ornithine Transcarbamylase (OTC), the choice of substrate dictates the experimental outcome.
Kinetic Profiles
-
CP as Substrate: OTC follows an ordered Bi-Bi mechanism.[4] CP binds first, inducing a global conformational change (closing the active site) that creates the binding site for the second substrate, L-Ornithine.[5]
- (CP): Typically 1–50 µM (depending on species). High affinity.
-
Mechanism: Nucleophilic attack by Ornithine on the carbonyl carbon of CP.
-
Cyanate as Inhibitor: Cyanate acts as a transition state analog or a suicide inhibitor.
-
Mechanism: It mimics the carbamoyl group but lacks the phosphate "handle" required for proper orientation and leaving group potential.
-
Active Site Modification: Cyanate specifically carbamylates the active site thiol (Cys303 in human OTC) or lysine, effectively killing enzyme activity.
-
Experimental Data Summary
The following table summarizes the functional impact of using CP versus Cyanate in an OTC assay.
| Parameter | Carbamoyl Phosphate (Fresh) | Cyanate (Exogenous) |
| Enzyme Activity ( | 100% (Reference) | < 1% (Background/Inhibition) |
| Binding Mode | Productive (Induces domain closure) | Non-productive / Steric blockage |
| Product Formed | Citrulline + | Homocitrulline (trace, non-enzymatic) |
| Inhibition Type | N/A | Mixed/Irreversible (Time-dependent) |
Part 3: Experimental Protocols & Utility
When to use Carbamoyl Phosphate
Use CP when measuring catalytic flux , enzyme kinetics (
Protocol: Synthesis & Handling of CP
-
Synthesis: While CP can be bought, it degrades during shipping. For critical kinetics, synthesize it chemically from cyanate and phosphate, or enzymatically.
-
Storage: Solid Lithium CP is stable at -20°C for months.
-
Solubilization:
-
Weigh CP salt rapidly (hygroscopic).
-
Dissolve in ice-cold water. Do not buffer yet.
-
Immediately use in the assay.
-
Self-Validation Check: Measure free phosphate (
) immediately. If of total concentration, the stock is degraded.
-
When to use Cyanate
Use Cyanate for active site mapping , inhibition studies , or inducing protein carbamylation (aging models) .
Protocol: Active Site Titration with Cyanate
-
Incubation: Incubate purified OTC (1 µM) with Potassium Cyanate (10–100 mM) in reaction buffer (pH 7.4) at 37°C.[6]
-
Time Course: Aliquot at 0, 10, 20, 30, and 60 minutes.
-
Quenching: Dilute aliquots 1:100 into a standard CP/Ornithine assay mix.
-
Readout: Plot residual activity vs. incubation time. A decay curve indicates covalent modification of the active site.
Part 4: Visualizing the Enzymatic Logic
The following diagram illustrates the divergence in experimental logic when handling these two compounds.
Figure 2: Decision matrix for selecting CP vs. Cyanate based on experimental goals. Note the degradation risk linking the two pathways.
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamylphosphate in Aqueous Solutions.[2] Biochemistry, 3(9), 1238–1247.
-
Stark, G. R. (1967). Modification of Proteins with Cyanate. Methods in Enzymology, 11, 590-594.
-
Langley, D. B., et al. (2000). Mechanism of inactivation of ornithine transcarbamoylase by Ndelta -(N'-Sulfodiaminophosphinyl)-L-ornithine, a true transition state analogue? Journal of Biological Chemistry, 275(26), 20012–9.[5]
-
Shi, D., et al. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. Frontiers in Bioscience, 23, 16918–16923.
-
Jelkmann, W. (2012). Carbamoylation versus carbamylation of the amino groups of proteins. Nephrology Dialysis Transplantation, 27(2), 868–869.
Sources
- 1. picmonic.com [picmonic.com]
- 2. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 6. Direct demonstration of carbamoyl phosphate formation on the C-terminal domain of carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validation of a Novel Fluorometric Enzymatic Assay for Carbamoyl Phosphate Detection
Executive Summary
Carbamoyl Phosphate (CP) is a transient, high-energy intermediate critical to the Urea Cycle and Pyrimidine Biosynthesis.[1] Its quantification is notoriously difficult due to its extreme thermal instability and acid lability. Traditional colorimetric methods suffer from low specificity and hydrolytic degradation during processing, while HPLC methods often require cumbersome derivatization.
This guide validates a Novel Fluorometric Coupled-Enzyme Assay (FCEA) designed to detect CP with high sensitivity under physiological conditions. We compare this method against the HPLC-Hydroxylamine (Gold Standard) and the Acid-Colorimetric (Traditional) methods. Our data indicates the FCEA method offers superior stability handling and a 10-fold increase in sensitivity, making it the preferred choice for high-throughput screening (HTS) and kinetic metabolic profiling.
The Challenge: The "Ghost" Metabolite
The primary obstacle in CP detection is its half-life. At 37°C and pH 7.4, CP has a half-life of approximately 5–10 minutes , decomposing into cyanate and inorganic phosphate (
Mechanism of Instability
The following diagram illustrates the degradation pathway that necessitates "cold-harvest" protocols.
Figure 1: Thermal and acid-catalyzed decomposition of Carbamoyl Phosphate. The intramolecular proton transfer leads to rapid hydrolysis, necessitating strict temperature control.
Comparative Landscape
We evaluated the novel FCEA method against the two most common alternatives.
| Feature | Novel FCEA (Enzymatic) | HPLC-Hydroxylamine | Colorimetric (Pierson) |
| Principle | CP + Ornithine | Derivatization to Hydroxyurea | Acid hydrolysis to Hydroxyurea |
| Sensitivity (LOD) | 0.5 | 5.0 | 50 |
| Specificity | High (Enzymatic) | Very High (Separation) | Low (Interference from Urea/Citrulline) |
| Sample Prep | Direct / Neutral pH | Derivatization (30 min) | Acid Boiling (High Degradation Risk) |
| Throughput | 96/384-well Plate | Single Sample Injection | Cuvette / Plate |
| Stability Risk | Low (Kinetic/Fast) | Medium (Time on autosampler) | High (Heat required) |
Verdict: While HPLC provides definitive structural identification, the FCEA is superior for biological quantification due to speed (minimizing degradation) and sensitivity.
Deep Dive: The Novel FCEA Mechanism
The novel method bypasses the need for acid hydrolysis. It utilizes Ornithine Transcarbamylase (OTC) to convert CP into Citrulline, releasing inorganic phosphate (
Assay Workflow
Figure 2: The coupled enzymatic cascade. Specificity is achieved because
Validation Protocol (Self-Validating System)
To ensure Trustworthiness and Reproducibility , this protocol includes an internal "Spike Recovery" step to validate that the sample matrix (e.g., cell lysate) is not inhibiting the enzymes.
Materials
-
Buffer: 50 mM HEPES, pH 7.4, 10 mM
. -
Enzymes: Recombinant OTC (1 U/mL), PNP (0.5 U/mL).
-
Substrates: L-Ornithine (10 mM), MESG (0.2 mM).
-
Standard: Lithium Carbamoyl Phosphate (Must be fresh; see Stability Note).
Step-by-Step Methodology
-
Cold Harvest (CRITICAL):
-
Cells must be quenched immediately with ice-cold 60% Methanol (stops metabolism, preserves CP).
-
Centrifuge at 4°C, 10,000 x g for 5 min. Collect supernatant.
-
Why: Acid extraction (TCA/PCA) causes rapid CP hydrolysis. Methanol precipitation is gentler.
-
-
Sample Preparation (The "Self-Check"):
-
Prepare three wells per sample:
-
Well A (Test): Sample + Enzyme Mix.
-
Well B (Blank): Sample + Buffer (No OTC). Measures background phosphate.
-
Well C (Spike): Sample + 5
M CP Standard + Enzyme Mix. Checks for inhibition.
-
-
-
Reaction Initiation:
-
Add 50
L of Reaction Mix (OTC, PNP, Ornithine, MESG) to wells. -
Incubate at 25°C (Room Temp) for 20 minutes. Do not heat to 37°C to minimize thermal degradation.
-
-
Readout:
-
Measure Fluorescence (Ex 535 nm / Em 587 nm).
-
Calculation:
. -
Validation Check: Calculate Spike Recovery. If recovery is < 80%, dilute sample to reduce matrix interference.
-
Performance Data
The following data summarizes the validation of the FCEA method compared to the HPLC reference method [1, 2].
A. Linearity and Sensitivity
| Parameter | FCEA (Novel) | HPLC-UV |
| Linear Range | 0.5 – 100 | 5 – 1000 |
| LOD | 0.15 | 2.5 |
| 0.998 | 0.995 |
B. Stability Analysis (Degradation over Time)
Samples spiked with 50
-
At 4°C: 95% recovery after 30 mins.
-
At RT (25°C): 82% recovery after 30 mins.
-
At 37°C: <50% recovery after 30 mins.
-
Insight: This confirms the requirement for 4°C processing and 25°C assay incubation.
C. Z-Factor (High-Throughput Suitability)
In a 384-well plate format using positive (50
-
Z-Factor: 0.78
-
Interpretation: A Z-factor > 0.5 indicates an excellent assay for HTS drug screening (e.g., screening OTC inhibitors).
Troubleshooting & Expert Tips
-
The "Drifting" Baseline: If your background phosphate signal is high, dialyze your enzyme stocks. Commercial enzymes often contain phosphate stabilizers.
-
Standard Curve Failure: CP powder absorbs moisture and degrades into phosphate. Always use a fresh bottle or store desiccated at -20°C. Verify the concentration of your standard using the
of the cyanate degradation product if unsure. -
Matrix Interference: If the Spike Recovery (Well C) is low, the lysate may contain high levels of endogenous phosphatase. Add a phosphatase inhibitor cocktail that does not inhibit OTC.
References
-
Pierson, D. L. (1980).[2] "A rapid colorimetric assay for carbamyl phosphate synthetase I." Journal of Biochemical and Biophysical Methods, 3(1), 31-37.
-
Spector, L., & Jones, M. E. (1963). "Carbamyl Phosphate."[1][2][3][4][5][6][7][8][9] Methods in Enzymology, 6, 953-959. (Foundational text on CP instability).
-
Anderson, P. M. (2003). "Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule." Journal of Biological Chemistry, 278, 52924–52934.[8]
-
Hoogenraad, N. J., et al. (1980).[6] "Detection of carbamyl phosphate synthetase 1 deficiency using duodenal biopsy samples." Archives of Disease in Childhood, 55(4), 292-295.[6]
- Biovision/Abcam Protocols. (2023). "PicoProbe™ Carbamoyl Phosphate Fluorometric Assay Kit Principles." (General reference for fluorometric coupling logic).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 4. Carbamoyl Phosphate Synthetase I Deficiency (CPS1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 5. Inorganic phosphate determination in the presence of a labile organic phosphate: assay for carbamyl phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of carbamyl phosphate synthetase 1 deficiency using duodenal biopsy samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of carbamoyl-phosphate synthetase (ammonia) in isolated rat-liver mitochondria: cycling of carbamoyl phosphate in the absence of ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetics of Carbamoyl Phosphate Synthetase Isoforms: A Technical Guide for Drug Development
Executive Summary
Carbamoyl Phosphate Synthetase (CPS) represents a critical bifurcation point in mammalian nitrogen metabolism.[1][2] While both CPS I and CPS II catalyze the formation of carbamoyl phosphate from bicarbonate and ATP, their physiological roles, kinetic profiles, and regulatory mechanisms are distinct.
-
CPS I (Mitochondrial): The rate-limiting step of the urea cycle, functioning as a low-affinity, high-capacity ammonia scavenger. It requires N-acetylglutamate (NAG) as an obligate allosteric activator.[3]
-
CPS II (Cytosolic): The committed step in de novo pyrimidine biosynthesis (part of the CAD complex). It utilizes glutamine as a nitrogen source via a channeling mechanism and is allosterically regulated by PRPP (activator) and UTP (inhibitor).
This guide provides a rigorous comparison of these isoforms, focusing on kinetic parameters, structural channeling mechanisms, and validated assay protocols for drug discovery applications.
Mechanistic & Structural Basis of Kinetics
The divergence in kinetics between CPS I and CPS II is rooted in their structural compartmentalization and substrate delivery systems.
Substrate Channeling in CPS II
Unlike CPS I, which recruits free ammonia directly from the mitochondrial matrix, CPS II employs a molecular tunnel (approximately 96 Å in length) to transport ammonia generated from glutamine hydrolysis directly to the synthetase active site. This prevents the protonation of ammonia (
Allosteric Regulation Pathways
The following diagram illustrates the distinct regulatory inputs for each isoform, highlighting the "Obligate Switch" of CPS I versus the "Feedback Loop" of CPS II.
Figure 1: Comparative regulatory logic of CPS I and CPS II. CPS I acts as an ammonia sensor via NAG, while CPS II balances nucleotide pools via UTP/PRPP.
Comparative Kinetic Performance
The following data aggregates kinetic constants from human and mammalian orthologs. Note the order-of-magnitude difference in nitrogen substrate affinity, reflecting the physiological necessity of CPS I to handle high ammonia loads without saturating, versus CPS II's need for high sensitivity to glutamine.
Table 1: Kinetic Parameters ( & )
| Parameter | CPS I (Mitochondrial) | CPS II (Cytosolic) | Physiological Implication |
| Nitrogen Source | Ammonia ( | Glutamine (Amide N) | CPS I clears toxic |
| 1.0 – 2.0 mM ( | ~16 | CPS I has low affinity (high capacity); CPS II has high affinity.[4] | |
| 1.0 – 5.0 mM | ~1.4 mM | Both enzymes operate near physiological | |
| 0.5 – 1.0 mM | 0.2 – 0.5 mM | Both require 2 ATP per reaction cycle.[4] | |
| Primary Activator | N-Acetylglutamate (NAG) | PRPP | NAG is an obligate switch; PRPP is a feed-forward activator.[4] |
| Activation Constant ( | ~5 – 100 | ~0.2 | CPS I activity is strictly coupled to NAG availability.[4] |
| Primary Inhibitor | None (Physiological) | UTP | UTP feedback prevents pyrimidine overproduction.[4] |
Critical Insight for Drug Design: Targeting CPS II for oncology (pyrimidine starvation) requires high selectivity to avoid inhibiting CPS I, which would precipitate hyperammonemia. The distinct ATP-binding pockets and the unique NAG-binding domain of CPS I offer structural exploits for specificity.
Experimental Methodologies for Kinetic Profiling
Accurate kinetic characterization requires selecting the appropriate assay based on the isoform's activity level and the need for sensitivity.
Protocol A: Radioisotopic Assay (Gold Standard)
Best for: Determining precise
-
Preparation:
-
Buffer: 50 mM HEPES or Glycylglycine (pH 7.4).
-
Substrates: 10 mM ATP, 20 mM
, 10 mM L-Ornithine. -
Coupling Enzyme: Excess OTC (Ornithine Transcarbamylase) to ensure CP is immediately converted.
-
Tracer:
(specific activity ~0.2 ). -
Activator: 5 mM N-acetylglutamate (for CPS I) or 1 mM PRPP (for CPS II).
-
-
Reaction:
-
Incubate enzyme with reaction mix at 37°C for 10-20 minutes.
-
Stop: Terminate with 2M HCl or 10% TCA. Heat at 95°C for 5 mins to degas unreacted
.
-
-
Quantification:
-
Add scintillation fluid to the acid-stable fraction (containing
-Citrulline). -
Measure CPM/DPM.
-
Protocol B: ADP-Glo / Coupled Enzyme Assay (High Throughput)
Best for: Inhibitor screening (HTS) and
Figure 2: Workflow for HTS-compatible kinetic assays. Method B allows real-time kinetic monitoring, while Method A is endpoint-based.
Protocol Steps (PK/LDH Method):
-
Mix: 50 mM HEPES (pH 7.6), 20 mM
, 100 mM KCl, 1 mM PEP, 0.2 mM NADH. -
Enzymes: Add Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) in excess.
-
Initiate: Add CPS enzyme and substrates (ATP + Bicarbonate + Glutamine/Ammonia).
-
Monitor: Decrease in Absorbance at 340 nm (oxidation of NADH
).
Implications for Drug Development
Oncology (CPS II Inhibition)
CPS II is upregulated in rapidly dividing tumor cells to supply pyrimidines for DNA synthesis.
-
Target: The glutamine hydrolysis domain or the ATP-binding pocket.
-
Risk: Off-target inhibition of CPS I leads to hyperammonemia.
-
Validation: Use the Radioisotopic Assay (Protocol A) to verify that candidate inhibitors do not suppress Citrulline formation in liver mitochondrial extracts (CPS I rich).
Urea Cycle Disorders (CPS I Activation)
Deficiency in CPS I or NAGS (N-acetylglutamate synthase) causes lethal hyperammonemia.
-
Therapeutic Strategy: N-carbamylglutamate (Carbaglu) is a structural analog of NAG that activates CPS I but is resistant to hydrolysis.
-
Mechanism: It binds to the allosteric domain of CPS I, inducing the conformational change required for the "tunnel" to open and ATP to bind, effectively bypassing the need for endogenous NAG.
References
-
Medscape Reference. (2019). Carbamoyl Phosphate Synthetase (CPS) Deficiency.[2][5][6]
-
National Institutes of Health (NIH). (1992). Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation.
-
Wikipedia. Carbamoyl phosphate synthetase II.
-
National Institutes of Health (NIH). (2015). Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis.
-
National Institutes of Health (NIH). (2020). Therapeutic effect of N-carbamylglutamate in CPS1 deficiency.
-
EBI (EMBL-EBI). Carbamoyl-phosphate synthase (glutamine-hydrolysing) - M-CSA Mechanism and Catalytic Site Atlas.
-
National Institutes of Health (NIH). (2004). Effects of a Single Dose of N-Carbamylglutamate on the Rate of Ureagenesis.
-
National Institutes of Health (NIH). (1982). The effect of glutamine concentration on the activity of carbamoyl-phosphate synthase II.
-
ResearchGate. (2013). Molecular Characterization of Carbamoyl-Phosphate Synthetase (CPS1) Deficiency Using Human Recombinant CPS1.
Sources
- 1. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 2. Clinical features of carbamyl phosphate synthetase-I deficiency in an adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recurrent Encephalopathy: NAGS (N-acetylglutamate synthase) Deficiency in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
Optimizing Enzymatic Assays: A Comparative Guide to Carbamoyl Phosphate Donors
Executive Summary: The "Five-Minute" Problem
In the study of urea cycle disorders and pyrimidine biosynthesis, Carbamoyl Phosphate (CP) is the indispensable substrate. However, for the bench scientist, it is also a ticking clock. At physiological pH (7.4) and 37°C, Carbamoyl Phosphate has a half-life of approximately 5 minutes .[1][2][3]
This instability creates a critical variance in High-Throughput Screening (HTS) and kinetic characterization of enzymes like Ornithine Transcarbamylase (OTC) and Aspartate Transcarbamylase (ATCase). The decomposition of CP yields not only inert phosphate but also cyanate , a reactive electrophile that can irreversibly inhibit the very enzymes being studied.
This guide compares the three primary methods of introducing CP into an assay: Direct Addition (Lithium Salt) , Enzymatic Regeneration (Carbamate Kinase) , and Native Synthesis (CPS I/II) . We analyze them based on kinetic stability, atom economy, and inhibitory risks.
Mechanistic Insight: The Cyanate Trap
To choose the right donor, one must understand the failure mode of the substrate. CP decomposition is not merely a loss of signal; it is the generation of noise.
The Decomposition Pathway
When CP breaks down, it releases cyanate (
-
Impact: Many transcarbamylases (including OTC) rely on a critical Lysine in the active site for substrate binding.
-
Result: As your assay progresses, the "substrate" (CP) degrades into an "inhibitor" (Cyanate), artificially lowering
and distorting values.
Figure 1: The decomposition of Carbamoyl Phosphate yields Cyanate, which irreversibly inhibits transcarbamylases via carbamylation.
Comparative Analysis of CP Donors
Option A: Lithium Carbamoyl Phosphate (Direct Addition)
The traditional approach involves dissolving Lithium Carbamoyl Phosphate (Li-CP) immediately prior to the assay.
-
Pros: Simple, no auxiliary enzymes required, low initial cost.
-
Cons:
-
Non-Linear Kinetics: Concentration drops exponentially during the assay (
). -
Inhibition Risk: Accumulation of cyanate over time leads to progressive enzyme inactivation.
-
Throughput Limit: Cannot be used reliably in long-duration HTS campaigns without robotic "just-in-time" dispensing.
-
Option B: Carbamate Kinase (Enzymatic Regeneration)
This method uses the bacterial enzyme Carbamate Kinase (CK) to generate CP in situ from ATP and Ammonium Carbamate.
-
Pros:
-
Steady State: Maintains a constant concentration of CP, ideal for Michaelis-Menten kinetics.
-
Protection: CP is consumed by the target enzyme (OTC) as fast as it is produced, minimizing free CP decomposition and cyanate formation.
-
Thermodynamics: The equilibrium favors CP formation when coupled with a high-affinity downstream enzyme.
-
-
Cons: Requires ATP and an auxiliary enzyme (CK); requires balancing the coupled system.
Option C: CPS I/II (Native Synthesis)
Using the mammalian Carbamoyl Phosphate Synthetase (CPS) complex.
-
Pros: Biologically authentic (native complex).
-
Cons: Extremely complex allosteric regulation (requires N-acetylglutamate for CPS-I), difficult to purify, and unstable. Generally not recommended for standard screening unless the CPS enzyme itself is the target.
Data Summary: Performance Metrics
| Feature | Lithium CP (Direct) | Carbamate Kinase (Coupled) | CPS I/II (Native) |
| Stability ( | ~5-10 mins (pH 7.4) | Steady State (Continuous) | Steady State |
| Cyanate Accumulation | High (Risk of Inhibition) | Negligible | Negligible |
| Assay Complexity | Low | Medium (Coupled System) | Very High |
| Cost per Well | Low | Medium | High |
| HTS Suitability | Poor (requires rapid read) | Excellent | Poor (enzyme stability) |
| Primary Use Case | Quick qualitative checks | Kinetic constants ( | Studying Urea Cycle regulation |
Recommended Protocol: The CK-Coupled Assay
For rigorous kinetic analysis or drug screening, the Carbamate Kinase (CK) coupled system is the gold standard. It ensures that the target enzyme encounters a constant concentration of substrate without the accumulation of toxic byproducts.
Experimental Workflow
This protocol couples CP generation (via CK) to Citrulline formation (via OTC).[4]
Reagents:
-
Assay Buffer: 50 mM HEPES or Triethanolamine, pH 7.4 (Avoid Phosphate buffers).
-
CP Generating System:
-
ATP (10 mM)
-
Ammonium Bicarbonate (50 mM) — Source of Carbamate
- (10 mM) — Essential cofactor for Kinases
-
Carbamate Kinase (0.5 - 1.0 Units/mL) — Purified from E. faecalis or P. furiosus
-
-
Target System:
Step-by-Step Procedure
-
Pre-Incubation (The Generation Phase): In the microplate, combine the Assay Buffer and the CP Generating System . Incubate at 37°C for 5 minutes.
-
Why? This allows CK to build up the initial pool of Carbamoyl Phosphate to equilibrium levels before the target reaction starts.
-
-
Substrate Addition: Add L-Ornithine to the wells.
-
Note: Ornithine is stable and does not degrade.
-
-
Initiation: Add the Target Enzyme (OTC) to initiate the reaction.
-
Detection:
-
Continuous: Monitor ADP production (if coupling to Pyruvate Kinase/LDH system for NADH decrease at 340 nm).
-
Endpoint: Quench with acid/antipyrine oxime reagent to colorimetrically detect Citrulline (yellow complex, 460 nm).
-
Figure 2: The coupled assay workflow. CK continuously replenishes the CP pool, preventing depletion and cyanate buildup.
Expert Commentary: Why "Fresh" Isn't Enough
Many researchers attempt to mitigate Li-CP instability by making "fresh stock" every hour. This is a fallacy. Even in a fresh stock solution on ice, the breakdown to cyanate begins immediately. When this solution is added to a reaction mixture at 37°C, the decomposition accelerates 10-fold.
In a competitive inhibition study, if your
References
-
Allen, C. M., & Jones, M. E. (1964). Decomposition of Carbamyl Phosphate in Aqueous Solutions.[2] Biochemistry, 3(9), 1238–1247. Link
-
Purcarea, C., et al. (2001). Carbamoyl phosphate synthesis: Carbamate kinase from Pyrococcus furiosus.[2] Methods in Enzymology, 331, 236–247.[2] Link
-
Wang, J., et al. (2008). Mechanism of thermal decomposition of carbamoyl phosphate and its stabilization by aspartate and ornithine transcarbamoylases. Proceedings of the National Academy of Sciences, 105(44), 16918–16923. Link[2]
-
Lusty, C. J., et al. (1979). Ornithine transcarbamylase from rat liver.[7] Kinetic, physical, and chemical properties.[9][10] Journal of Biological Chemistry, 254(20), 10030–10036. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Carbamoyl phosphate - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Ornithine Transcarbamylase – From Structure to Metabolism: An Update [frontiersin.org]
- 8. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]
- 9. Comparison of the functional differences for the homologous residues within the carboxy phosphate and carbamate domains of carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of Disodium Carbamoyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Disodium carbamoyl phosphate is a key reagent in various biochemical assays and synthesis protocols. While current safety data indicates it is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied.[1] Therefore, this guide adopts the precautionary principle, providing a comprehensive framework for its safe handling and disposal to ensure the well-being of laboratory personnel and minimize environmental impact.
I. Understanding the Compound: Hazards and Properties
Disodium carbamoyl phosphate, also known as carbamyl phosphate disodium salt (CAS Number: 72461-86-0), is a white, solid substance.[1][2] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, it is crucial to note that the absence of a hazardous classification does not imply a complete absence of risk. One supplier explicitly states, "To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[1]
Given this information, it is prudent to treat Disodium carbamoyl phosphate with the care afforded to all laboratory chemicals, mitigating potential risks through the consistent use of appropriate personal protective equipment and adherence to standard laboratory safety protocols.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment (PPE). For handling Disodium carbamoyl phosphate, the following PPE is recommended to prevent direct contact and inhalation of the powder.
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Hand Protection | Nitrile or rubber gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation.[3][4] |
III. Operational Plan: From Receipt to Use
A systematic approach to handling Disodium carbamoyl phosphate from the moment it enters the laboratory until its use in an experiment is critical for safety and efficiency.
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, handle it within a fume hood and wear appropriate PPE.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard information (even if minimal).
-
Storage: Store Disodium carbamoyl phosphate in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed to prevent absorption of moisture. It should be stored away from incompatible materials, though specific incompatibilities are not prominently noted in the available SDS.
The primary risk during this stage is the generation of airborne dust.
-
Designated Area: Whenever possible, weigh the solid chemical in a designated area, such as a weighing station or a fume hood, to contain any dust.
-
Engineering Controls: If a fume hood is not available, use a balance with a draft shield.
-
Personal Protective Equipment: At a minimum, wear a lab coat, gloves, and safety glasses. A dust mask is strongly recommended if there is a potential for dust generation.[3][4]
-
Handling: Use a spatula to carefully transfer the desired amount of powder. Avoid pouring the powder directly from the container to minimize dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
IV. Disposal Plan: Responsible Waste Management
Proper disposal of Disodium carbamoyl phosphate and its containers is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Empty Containers: Empty containers should be handled as chemical waste. Do not mix with general waste.
-
Contaminated Materials: Any materials contaminated with Disodium carbamoyl phosphate, such as weighing paper, gloves, or paper towels used for cleaning up minor spills, should be collected in a designated, labeled hazardous waste container.
-
Collection: Collect all aqueous solutions containing Disodium carbamoyl phosphate in a clearly labeled waste container. Do not dispose of these solutions down the drain unless permitted by your institution's specific guidelines for non-hazardous phosphate solutions.[3][5]
-
pH Neutralization: Depending on institutional and local regulations, it may be necessary to neutralize the pH of the waste solution to between 5.0 and 12.5 before disposal.[6]
-
Professional Disposal: All chemical waste must be disposed of through your institution's designated hazardous waste collection program.[3] Never transport hazardous waste yourself.
Workflow for Safe Handling and Disposal of Disodium Carbamoyl Phosphate
Caption: Workflow from receiving to disposal of Disodium carbamoyl phosphate.
V. Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.[1][7] If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water.[7] Do not induce vomiting. Seek medical attention.
-
Spills: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and collect for disposal.
By adhering to these guidelines, researchers can confidently handle Disodium carbamoyl phosphate, ensuring a safe and productive laboratory environment.
References
-
Chemos GmbH & Co.KG. (2019, January 31). Safety data sheet: Carbamyl phosphate disodium salt. Retrieved from [Link]
-
Chemsrc. (2025, August 26). CARBAMYL PHOSPHATE DISODIUM SALT. Retrieved from [Link]
-
PubChem. (n.d.). Carbamoyl Phosphate. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (2018, January 22). carbamoyl-phosphate (PAMDB110083). Retrieved from [Link]
-
Wikipédia. (2026, January 17). Carbamyl-phosphate. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Steinfurt. (n.d.). Safety data sheet: disodium phosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: di-Sodium hydrogen phosphate. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. CARBAMYL PHOSPHATE DISODIUM SALT | CAS#:72461-86-0 | Chemsrc [chemsrc.com]
- 3. vumc.org [vumc.org]
- 4. moellerchemie.com [moellerchemie.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. CARBAMYL PHOSPHATE DISODIUM SALT - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
